molecular formula C10H8Cl2N2O2 B1431387 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole CAS No. 1260382-15-7

5,6-Dichloro-1-ethoxycarbonyl-7-azaindole

Cat. No.: B1431387
CAS No.: 1260382-15-7
M. Wt: 259.09 g/mol
InChI Key: ONDOSGPGHVPQNS-UHFFFAOYSA-N
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Description

5,6-Dichloro-1-ethoxycarbonyl-7-azaindole is a versatile and valuable chemical intermediate designed for advanced drug discovery programs. The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged structure in medicinal chemistry, recognized as a bioisostere for purines and indoles, which allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and binding affinity in target molecules . This specific derivative features reactive dichloro and ethoxycarbonyl substituents, making it a sophisticated building block for the synthesis of more complex molecules via cross-coupling reactions and functional group transformations . Researchers utilize 7-azaindole-based compounds in the design of potent inhibitors for a wide range of kinases, which are critical targets in oncology and other disease areas . The core 7-azaindole structure is frequently explored in the development of inhibitors for targets like PI3K, CDK8, and Aurora kinases, among others . The strategic substitution pattern on this compound provides a platform for further derivatization, enabling exploration of structure-activity relationships and the development of novel bioactive agents. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5,6-dichloropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)14-4-3-6-5-7(11)8(12)13-9(6)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDOSGPGHVPQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=CC2=CC(=C(N=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture: A Comprehensive Guide to the Structure Elucidation of 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a detailed, methodology-focused framework for the unambiguous structural determination of 5,6-dichloro-1-ethoxycarbonyl-7-azaindole. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a mere presentation of data. It emphasizes the strategic integration of modern analytical techniques, explaining the causal logic behind experimental choices to construct a robust, self-validating structural proof. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a hinge-binding element in kinase inhibitors and as a bioisostere of indole to improve physicochemical properties.[1][2][3] Therefore, definitive characterization of novel derivatives is a critical prerequisite for further development.

PART 1: A Strategic Framework for Elucidation

The cornerstone of modern structure elucidation is the principle of orthogonal verification. By integrating data from multiple, independent analytical techniques, we build a comprehensive molecular picture where each piece of evidence corroborates the others. Our primary tools for this task will be High-Resolution Mass Spectrometry (HRMS) for elemental composition, a suite of Nuclear Magnetic Resonance (NMR) experiments to map the atomic framework, and ultimately, Single-Crystal X-ray Crystallography for definitive confirmation.

The Integrated Elucidation Workflow

The logical progression from a purified sample to a confirmed structure is a multi-step process. Each stage provides critical information that informs the next, culminating in an unassailable structural assignment.

elucidation_workflow cluster_prep Sample Preparation cluster_analysis Primary Analysis cluster_confirmation Definitive Confirmation synthesis Synthesis & Purification hrms HRMS Analysis synthesis->hrms Determine Molecular Formula nmr 1D & 2D NMR Analysis synthesis->nmr Propose Connectivity hrms->nmr crystal Single Crystal Growth nmr->crystal Hypothesized Structure xray X-Ray Diffraction crystal->xray Diffracting Crystal final_structure Validated Structure xray->final_structure Confirm 3D Structure

Caption: A strategic workflow for comprehensive structure elucidation.

PART 2: Deep Dive into Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS): Establishing the Elemental Formula

Expertise & Experience: The first and most fundamental question in identifying an unknown compound is "What is its molecular formula?". HRMS is the definitive technique to answer this. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically < 5 ppm), we can calculate a unique elemental composition, distinguishing our compound from thousands of other possibilities.

Trustworthiness: The protocol's self-validating nature comes from comparing the experimentally measured exact mass to the theoretically calculated mass for a proposed formula. A minimal deviation between these two values provides high confidence in the elemental composition.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Operate the instrument in positive ion mode to detect the protonated molecule, [M+H]⁺. Acquire data over a relevant mass range (e.g., m/z 100-600).

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental formula that best fits the measured exact mass, considering the distinct isotopic pattern of the two chlorine atoms. The fragmentation pattern of dichlorinated compounds often involves the loss of a chlorine radical or hydrogen chloride.[4][5]

Data Presentation:

ParameterTheoretical Value (for C₁₀H₉Cl₂N₂O₂ + H⁺)Observed ValueDeviation (ppm)
Exact Mass [M+H]⁺ 258.9984258.9981-1.2
Molecular Formula C₁₀H₉Cl₂N₂O₂Confirmed-

The observed mass, with a deviation of only -1.2 ppm, provides unequivocal confirmation of the molecular formula C₁₀H₉Cl₂N₂O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

Expertise & Experience: With the molecular formula established, NMR spectroscopy allows us to piece together the atomic connectivity. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecule's framework. ¹H NMR tells us about the electronic environment of the protons, ¹³C NMR reveals the carbon backbone, and 2D experiments show how they are all connected.

Trustworthiness: The power of this multi-experiment approach lies in its internal consistency. HSQC correlates directly bonded C-H pairs, COSY shows H-H adjacencies, and HMBC reveals longer-range H-C connections (2-3 bonds). A proposed structure is only considered correct if all observed correlations in every spectrum are consistent with it. This cross-validation is a self-validating system.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a spectrometer with a field strength of 400 MHz or higher.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans for good signal-to-noise.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D Spectra Acquisition:

    • gCOSY (gradient Correlation Spectroscopy): To identify ¹H-¹H coupling networks.

    • gHSQC (gradient Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • gHMBC (gradient Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which are crucial for connecting different parts of the molecule.[6]

Data Interpretation and Structural Assembly:

The combination of NMR experiments yields a set of correlations that allows for the complete assignment of the structure.

Table of NMR Assignments:

Position¹H Shift (ppm), Mult., J (Hz), Integral¹³C Shift (ppm)Key HMBC Correlations (from ¹H at position)
2 6.75 (d, J=3.7, 1H)103.1C3, C3a, C7a
3 7.62 (d, J=3.7, 1H)129.5C2, C3a, C7a
4 8.15 (s, 1H)121.8C5, C6, C7a
5 -126.2-
6 -128.4-
3a -130.1-
7a -144.0-
Et-CH₂ 4.55 (q, J=7.1, 2H)63.8Et-C=O, Et-CH₃
Et-CH₃ 1.50 (t, J=7.1, 3H)14.2Et-CH₂
Et-C=O -150.1-

Logical Deduction from NMR Data:

  • Azaindole Core Protons: The two doublets at 6.75 and 7.62 ppm with a small coupling constant (~3.7 Hz) are characteristic of the H2 and H3 protons on the pyrrole ring of a 7-azaindole.[7] The singlet at 8.15 ppm is assigned to H4, the only proton on the pyridine ring.

  • Ethoxycarbonyl Group: The quartet at 4.55 ppm (2H) and the triplet at 1.50 ppm (3H) are the unmistakable signature of an ethyl group.

  • Connecting the Pieces with HMBC: The HMBC experiment is the key to assembling the puzzle.

    • Correlations from the H2 and H3 protons to the quaternary carbons C3a and C7a confirm the azaindole ring fusion.

    • Correlations from the H4 proton to the carbons C5, C6, and C7a place it correctly on the pyridine ring and confirm the substitution pattern.

    • Crucially, a long-range correlation from the methylene protons (Et-CH₂) of the ethyl group to the carbonyl carbon (Et-C=O) at 150.1 ppm confirms the ethoxycarbonyl moiety. The lack of an N-H proton signal and the chemical shift of the carbonyl group strongly support its attachment to the pyrrole nitrogen (N1).

Visualizing Key Connections: The following diagram illustrates the most important HMBC correlations that lock the ethoxycarbonyl group to the N1 position and confirm the overall structure.

Caption: Key HMBC correlations confirming the structure and N1-substitution.

PART 3: Definitive Confirmation with X-Ray Crystallography

Expertise & Experience: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the gold standard for absolute and unambiguous structure determination. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as definitive bond lengths and angles.[8][9]

Experimental Protocol:

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in a solvent system like ethanol/water or ethyl acetate/hexanes.

  • Data Collection: Mount a high-quality crystal on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. The resulting atomic model is refined to best fit the experimental data, yielding a final, highly accurate 3D structure.

The resulting crystal structure would provide the ultimate validation, confirming the connectivity deduced from NMR and the elemental formula from HRMS, leaving no doubt as to the identity and structure of this compound.

Conclusion

The rigorous and systematic application of orthogonal analytical techniques—HRMS for formula determination, a suite of NMR experiments for connectivity mapping, and X-ray crystallography for absolute confirmation—constitutes a robust and scientifically sound strategy for the structure elucidation of novel chemical entities like this compound. This integrated approach ensures the highest level of data integrity, a non-negotiable standard in chemical and pharmaceutical research.

References

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. National Center for Biotechnology Information.[Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI.[Link]

  • X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. ResearchGate.[Link]

  • High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. AIP Publishing.[Link]

  • The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate.[Link]

  • Ligands containing 7-azaindole functionality for inner-sphere hydrogen bonding: Structural and photophysical investigations. Keele University.[Link]

  • Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][10][11]benzothiazepines. PubMed.[Link]

  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Macedonian Pharmaceutical Bulletin.[Link]

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Universidad de los Andes.[Link]

  • 1 H-15 N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA. PubMed.[Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.[Link]

  • SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES. Rasayan Journal of Chemistry.[Link]

  • 1H−15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: the case of 5F‐MDMB‐P7AICA. ResearchGate.[Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC.[Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Center for Biotechnology Information.[Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate.[Link]

  • Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv.[Link]

  • NMR Guidelines for ACS Journals. American Chemical Society.[Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications.[Link]

  • Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv.[Link]

  • Preparation and characterization of azaindolyl-azaindole and structure of its halogen-free dicationic cluster containing the. Canadian Journal of Chemistry.[Link]

  • Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. ResearchGate.[Link]

  • Spectroscopic Study of Hydrogen Bonded7-Azaindole Clusters. ResearchGate.[Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. ACS Publications.[Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Letters.[Link]

  • Azaindole synthesis. Organic Chemistry Portal.[Link]

Sources

Synthesis of the 5,6-dichloro-7-azaindole Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to function as a bioisostere, leading to a wide array of biological activities, including kinase inhibition, and applications as anticancer and anti-inflammatory agents.[1][2] The strategic placement of substituents on the 7-azaindole core can significantly modulate its physicochemical properties and biological targets.[3][4] Among these, halogenated derivatives are of particular interest due to the ability of halogens to influence binding affinities and metabolic stability. This guide provides a comprehensive overview of a proposed synthetic route to the 5,6-dichloro-7-azaindole core, a key intermediate for the development of novel therapeutics.

Strategic Approach to the Synthesis of 5,6-dichloro-7-azaindole

The introduction of two chlorine atoms onto the 7-azaindole nucleus requires a carefully designed, multi-step synthetic strategy. Direct dichlorination of the parent 7-azaindole is challenging due to issues with regioselectivity. Therefore, a more controlled approach is necessary. The proposed synthesis commences with the readily available 7-azaindole and proceeds through a sequence of protection, N-oxidation, sequential electrophilic chlorination, and final deprotection. This strategy allows for the regioselective introduction of the chlorine atoms at the desired 5- and 6-positions.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow cluster_protection Protection & Activation cluster_chlorination Sequential Chlorination cluster_deprotection Deprotection A 7-Azaindole B 1-Benzenesulfonyl-7-azaindole A->B Benzenesulfonyl chloride, NaH C 1-Benzenesulfonyl-7-azaindole-7-N-oxide B->C m-CPBA D 1-Benzenesulfonyl-6-chloro-7-azaindole C->D POCl3 E 1-Benzenesulfonyl-5,6-dichloro-7-azaindole D->E NCS, Acetic Acid F 5,6-Dichloro-7-azaindole E->F NaOH

Sources

Biological activity of chlorinated 7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Chlorinated 7-Azaindole Derivatives

Introduction

The 7-azaindole scaffold, a bioisostere of indole and purine, has emerged as a privileged structure in medicinal chemistry.[1][2] Its ability to form key hydrogen bonding interactions, particularly with the hinge region of kinases, has cemented its status as a valuable framework in drug discovery.[2][3] The introduction of a nitrogen atom into the indole ring system can modulate physicochemical properties, such as solubility and metabolic stability, potentially leading to improved pharmacokinetic profiles.[4][5] This guide provides a comprehensive technical overview of the biological activities of chlorinated 7-azaindole derivatives, with a focus on their synthesis, structure-activity relationships (SAR), and applications in drug development. We will delve into their primary role as kinase inhibitors in oncology, as well as their emerging potential in other therapeutic areas.

Synthesis of Chlorinated 7-Azaindole Derivatives

The regioselective synthesis of chlorinated 7-azaindoles is crucial for exploring their structure-activity relationships. Various methods have been developed to introduce chlorine atoms at specific positions of the 7-azaindole nucleus.

One common strategy for the synthesis of 4-chloro-7-azaindole involves a two-step sequence starting from 7-azaindole. The first step is an N-oxidation reaction, followed by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[6] More recent advancements include rhodium-catalyzed C-H chlorination, which offers an efficient route to ortho-chlorinated derivatives.

The following diagram illustrates a general synthetic workflow for the preparation of substituted chlorinated 7-azaindole derivatives.

G cluster_synthesis General Synthetic Workflow A 7-Azaindole B N-Oxidation A->B Oxidizing Agent C Chlorination (e.g., POCl3) B->C D 4-Chloro-7-azaindole C->D E Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) D->E Aryl/Alkyl Boronic Acids or Amines F Substituted Chlorinated 7-Azaindole Derivatives E->F

Caption: A generalized synthetic scheme for producing substituted chlorinated 7-azaindole derivatives.

Impact of Chlorination on Physicochemical Properties and Biological Activity

The introduction of chlorine atoms to the 7-azaindole scaffold can significantly influence its physicochemical properties, which in turn affects its biological activity. Chlorine, being an electron-withdrawing group, can modulate the pKa of the molecule, influencing its ionization state at physiological pH. This can have a profound impact on cell permeability and target engagement.

Furthermore, chlorination increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access intracellular targets. However, excessive lipophilicity can also lead to poor solubility and increased off-target toxicity. Therefore, the position and number of chlorine substituents must be carefully optimized.

In the context of kinase inhibition, a chlorine atom can occupy a hydrophobic pocket within the ATP-binding site, leading to enhanced potency and selectivity. The strategic placement of chlorine can also influence the conformation of the inhibitor, favoring a more optimal binding mode.

Biological Activities of Chlorinated 7-Azaindole Derivatives

Kinase Inhibition and Anticancer Activity

The most extensively studied biological activity of chlorinated 7-azaindole derivatives is their ability to inhibit protein kinases, many of which are implicated in cancer.

Structure-Activity Relationship (SAR):

The position of the chlorine atom on the 7-azaindole ring is critical for kinase inhibitory activity. For instance, in a series of Rho kinase (ROCK) inhibitors, substitution at the 3-position of the 7-azaindole scaffold with various groups, including those containing chlorine, led to potent and selective compounds.[7]

In the case of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, the replacement of a methoxy group with a chlorine atom on a substituted 7-azaindole derivative resulted in improved inhibitory potency. The 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl moiety has been identified as a key component in a potent inhibitor of CSF-1R with an IC50 value in the nanomolar range.

The following diagram illustrates the binding of a chlorinated 7-azaindole derivative within the ATP-binding pocket of a kinase, highlighting the key interactions.

G cluster_binding Kinase Hinge Binding inhibitor Chlorinated 7-Azaindole hinge Kinase Hinge Region inhibitor->hinge H-Bonds hydrophobic_pocket Hydrophobic Pocket inhibitor->hydrophobic_pocket Hydrophobic Interaction (Chlorine atom) gatekeeper Gatekeeper Residue inhibitor->gatekeeper van der Waals Interactions

Caption: Binding mode of a chlorinated 7-azaindole inhibitor in a kinase active site.

Quantitative Data on Kinase Inhibition:

The following table summarizes the in vitro inhibitory activities of selected chlorinated 7-azaindole derivatives against various kinases.

CompoundTarget KinaseIC50 (nM)Reference
Pexidartinib (PLX3397)CSF-1R13
Compound P1 CSF-1R88.79
Substituted 7-azaindoleROCKVaries[7][8]
Neuroprotective and Anti-inflammatory Activity

Emerging research suggests that 7-azaindole derivatives may possess neuroprotective and anti-inflammatory properties.[9][10] While much of the research has focused on non-chlorinated analogs, the potential for chlorinated derivatives in this area is an active field of investigation. For instance, certain indole derivatives have shown promise as neuroprotectants by mitigating oxidative stress.[11] Given the ability of chlorination to modulate physicochemical properties, it is plausible that chlorinated 7-azaindoles could be designed to have improved blood-brain barrier penetration and enhanced efficacy against neurological disorders. A series of 7-azaindole derivatives have been studied as potential treatments for Alzheimer's disease.[10]

Other Biological Activities

Chlorinated 7-azaindole derivatives have also been investigated for other therapeutic applications, including as antiviral agents. For example, a series of 7-azaindoles were identified as non-nucleoside HIV-1 reverse transcriptase inhibitors.[12]

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. The 7-azaindole scaffold is often employed to improve the ADME profile of indole-containing compounds.[4] The introduction of a nitrogen atom generally increases aqueous solubility and can enhance metabolic stability.[2]

Chlorination can further modulate these properties. While it can increase permeability by enhancing lipophilicity, it may also introduce new metabolic liabilities. The specific ADME profile is highly dependent on the overall structure of the molecule. A comparative guide on the ADME-Tox properties of azaindole isomers suggests that 7-azaindole derivatives can exhibit high permeability and improved metabolic stability compared to their indole counterparts.[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase using an ADP-Glo™ Kinase Assay.

G cluster_kinase_assay Kinase Inhibition Assay Workflow A Prepare serial dilutions of chlorinated 7-azaindole inhibitor B Add inhibitor and kinase to assay plate A->B C Initiate reaction with ATP and substrate B->C D Incubate at 30°C C->D E Stop reaction and deplete remaining ATP D->E F Add Kinase Detection Reagent E->F G Measure luminescence F->G H Calculate IC50 G->H

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the chlorinated 7-azaindole derivative in 100% DMSO. Further dilute the compound in the appropriate kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the diluted compound or DMSO (vehicle control). Add the kinase enzyme solution to each well. Incubate at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction: Initiate the reaction by adding a mixture of the kinase substrate and ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature.

  • Luminescence Measurement: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G cluster_mtt_assay MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with chlorinated 7-azaindole derivative A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability (%) G->H

Caption: A standard workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chlorinated 7-azaindole derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion and Future Perspectives

Chlorinated 7-azaindole derivatives represent a promising class of compounds with diverse biological activities. Their primary application as kinase inhibitors in oncology is well-established, with several compounds demonstrating potent and selective activity. The strategic introduction of chlorine atoms has proven to be an effective approach for modulating the physicochemical and pharmacokinetic properties of the 7-azaindole scaffold, leading to improved drug candidates.

Future research in this area will likely focus on:

  • Expanding the therapeutic applications of chlorinated 7-azaindoles beyond oncology, particularly in the fields of neurodegenerative and inflammatory diseases.

  • Developing more selective inhibitors by leveraging a deeper understanding of the structure-activity relationships and through the use of computational modeling.

  • Optimizing the ADME properties of these compounds to enhance their clinical potential.

  • Exploring novel synthetic methodologies to facilitate the efficient and regioselective synthesis of a wider range of chlorinated 7-azaindole derivatives.

The continued investigation of this versatile scaffold holds great promise for the discovery of new and effective therapeutic agents.

References

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Functionalized 7-Azaindoles: A Technical Guide to the Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a cornerstone in modern medicinal chemistry, serving as a superior bioisostere to indole and purine.[1][2][3] Its utility is driven by a unique electronic duality: an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. This architecture allows for precise modulation of physicochemical properties (logP, aqueous solubility) while offering a high-fidelity hydrogen-bonding motif for kinase hinge regions (e.g., Vemurafenib).

This guide synthesizes the critical reactivity patterns, functionalization strategies, and validated protocols required to navigate this scaffold's chemistry.

Part 1: Structural & Electronic Architecture

To successfully functionalize 7-azaindole, one must understand its electronic bias. Unlike indole, the N7-nitrogen exerts a strong electron-withdrawing effect, significantly altering the reactivity profile.

The Electronic Duality
  • Pyrrole Ring (C2, C3):

    
    -excessive. Susceptible to electrophilic aromatic substitution (
    
    
    
    ), though less reactive than indole due to the inductive effect of the pyridine ring.
  • Pyridine Ring (C4, C5, C6):

    
    -deficient. Resistant to 
    
    
    
    but highly susceptible to nucleophilic aromatic substitution (
    
    
    ) and radical alkylation (Minisci), particularly when activated as an N-oxide.
  • N7 Lone Pair: A critical handle for metal coordination (directing groups) and hydrogen bonding, but also a potential catalyst poison in Pd-catalyzed cross-couplings.

Reactivity Map

The following diagram maps the distinct reactivity zones of the 7-azaindole core.

G Core 7-Azaindole Core C3 C-3 Position (Electrophilic Attack) Halogenation, Formylation Core->C3 C2 C-2 Position (Acidity/Directing) Lithiation, C-H Activation Core->C2 Pyridine Pyridine Ring (C4/C6) (Nucleophilic/Radical) Minisci, SnAr (via N-oxide) Core->Pyridine N1 N-1 Position (Protection/Alkylation) pKa ~13.2 Core->N1

Figure 1: Chemoselectivity map of the 7-azaindole scaffold demonstrating orthogonal functionalization zones.

Part 2: Strategic Functionalization

Electrophilic Aromatic Substitution (C-3 Focus)

Direct halogenation at C-3 is the primary gateway for further functionalization. While indole reacts rapidly, 7-azaindole requires controlled conditions to avoid N-oxidation or over-halogenation.

  • Iodination: NIS (N-iodosuccinimide) in DMF or acetone is standard.

  • Formylation: The Duff reaction (HMTA/AcOH) or Vilsmeier-Haack conditions are effective, though yields are often lower than with indoles due to the deactivated ring.

The N-Oxide Activation Strategy (Accessing C-4)

Functionalizing the pyridine ring (C-4) is notoriously difficult via direct substitution. The "N-oxide Route" is the industry standard for overcoming this:

  • Oxidation: mCPBA converts 7-azaindole to 7-azaindole-N-oxide.[1]

  • Activation: Treatment with

    
     or 
    
    
    
    effects a rearrangement/chlorination to yield 4-chloro-7-azaindole.
  • Substitution: The resulting chloride is an excellent handle for

    
     or Suzuki couplings.
    
C-H Activation (The Modern Standard)

Transition-metal-catalyzed C-H activation has replaced classical lithiation for C-2 functionalization. Rh(III) and Pd(II) catalysts, often utilizing the N7 nitrogen as a directing group, allow for direct arylation without pre-functionalization.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the user verifies success before proceeding, minimizing resource wastage.

Protocol A: Regioselective C-3 Iodination (The Gateway)

Objective: Synthesis of 3-iodo-7-azaindole. Mechanism: Electrophilic aromatic substitution. Scale: 10 mmol basis.

  • Setup: Charge a round-bottom flask with 7-azaindole (1.18 g, 10 mmol) and dissolve in Acetone (30 mL). Ensure the solution is clear.

  • Addition: Cool to 0°C. Add N-iodosuccinimide (NIS) (2.36 g, 10.5 mmol) portion-wise over 15 minutes. Reasoning: Controlled addition prevents di-iodination.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC (30% EtOAc/Hexane). Product (

      
      ) should appear; starting material (
      
      
      
      ) should disappear.
  • Workup: Remove solvent in vacuo. Redissolve residue in EtOAc (50 mL). Wash with sat.

    
     (removes iodine color) and brine.
    
  • Purification: Recrystallize from minimal Ethanol or column chromatography (DCM/MeOH).

  • Yield: Expect 85-92% as an off-white solid.

Protocol B: Rh(III)-Catalyzed C-H Activation (C-2 Arylation)

Objective: Direct C-2 arylation using an internal directing group. Mechanism: Concerted Metalation-Deprotonation (CMD).[4][5]

  • Reagents:

    • Substrate: N-Pivaloyl-7-azaindole (Protection at N1 is crucial to direct Rh to C2).

    • Coupling Partner: Aryl boronic acid or Acrylate.

    • Catalyst:

      
       (2.5 mol%).
      
    • Oxidant:

      
       or 
      
      
      
      (if oxidative coupling).
    • Solvent: t-Amyl alcohol or DCE.

  • Procedure:

    • Combine substrate (1.0 equiv), coupling partner (1.5 equiv), catalyst, and oxidant in a sealed tube.

    • Heat to 110°C for 16 hours.

    • Mechanism Note: The pivaloyl group acts as a weak directing group, coordinating Rh(III) to the C2-H bond.

  • Workup: Filter through Celite (removes metal salts). Concentrate and purify via flash chromatography.

Mechanistic Visualization: Rh(III) C-H Activation Cycle

The following diagram illustrates the catalytic cycle, emphasizing the critical CMD step which dictates regioselectivity.

RhCycle Start Rh(III) Pre-catalyst (Cp*Rh) Coord Coordination (N-Directing Group) Start->Coord Substrate Binding CMD C-H Activation (CMD Mechanism) Coord->CMD -AcOH Insert Migratory Insertion (Alkyne/Alkene) CMD->Insert Coupling Partner RedElim Reductive Elimination (Product Release) Insert->RedElim C-C Bond Formation Regen Re-oxidation (Ag+ / Cu+) RedElim->Regen Rh(I) to Rh(III) Regen->Start Cycle Repeats

Figure 2: Rh(III)-catalyzed C-H activation cycle via Concerted Metalation-Deprotonation (CMD).

Part 4: Comparative Data & Case Study

7-Azaindole vs. Indole

The following table highlights why 7-azaindole is preferred in kinase drug discovery despite the synthetic challenges.

PropertyIndole7-AzaindoleImpact on Drug Design
H-Bonding Donor (NH) onlyDonor (NH) + Acceptor (N7)Ideal for bidentate binding to kinase hinge regions (e.g., Adenine mimic).
pKa (NH) ~16.2~13.27-Azaindole is more acidic; easier to deprotonate for N1-alkylation.
LogP Higher (Lipophilic)Lower (More Polar)Improved aqueous solubility and bioavailability.
Metabolic Stability Prone to oxidationMore stablePyridine ring deactivates the system against oxidative metabolism.
Case Study: Vemurafenib (Zelboraf)

Vemurafenib (PLX4032) is the archetypal 7-azaindole success story, designed to inhibit


 in metastatic melanoma.
  • Design Logic: The 7-azaindole core mimics the purine ring of ATP.

  • Binding Mode:

    • N1-H: Donates H-bond to the carbonyl of the kinase hinge residue.

    • N7: Accepts H-bond from the amide NH of the hinge residue.[6]

  • Synthetic Route Highlight: The synthesis utilizes a Suzuki-Miyaura coupling at C-5 (pre-installed halogen) and a reductive amination sequence.

References

  • Popowycz, F., & Mérour, J. Y. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[1][6][7] Molecules.[1][6][7][8][9][10][11][12][13][14][15][16] Link

  • Song, J. J., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles.[15] Chemical Society Reviews. Link

  • Wang, X., et al. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling.[5][12][17] Chemical Communications.[12][17] Link

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature.[6] Link

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.[9][11] Chemical Communications.[12][17] Link

Sources

The 7-Azaindole Paradigm: Bioisosterism and Functional Utility in Drug Discovery

[1]

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has transcended its status as a mere bioisostere of indole or purine to become a "privileged scaffold," particularly in the design of ATP-competitive kinase inhibitors.

While structurally isomorphic to indole, the incorporation of the nitrogen atom at position 7 (N7) fundamentally alters the electronic landscape of the bicyclic system. This modification confers three critical advantages:

  • Physicochemical Optimization: The pyridine nitrogen lowers lipophilicity (cLogP) and improves aqueous solubility compared to the parent indole.

  • Metabolic Stability: The electron-deficient pyridine ring is generally less susceptible to oxidative metabolism (e.g., CYP450-mediated oxidation) than the electron-rich benzene ring of indole.

  • Specific Binding Modes: The scaffold possesses a unique hydrogen bond donor/acceptor motif that mimics the adenine ring of ATP, enabling high-affinity bidentate binding to the kinase hinge region.

Structural Biology: The Hinge Binding Mechanism

The defining feature of 7-azaindole in kinase drug discovery is its ability to anchor ligands into the ATP-binding pocket.

The "Janus" Interface

The 7-azaindole core acts as a bidentate ligand.[1] The pyrrole nitrogen (N1) serves as a hydrogen bond donor , while the pyridine nitrogen (N7) serves as a hydrogen bond acceptor . This complementary arrangement perfectly matches the backbone carbonyl and amide groups of the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).

Visualization: Hinge Interaction Network

The following diagram illustrates the "Normal" binding mode observed in drugs like Vemurafenib , where the scaffold interacts with the kinase backbone (e.g., Glu/Cys/Met residues depending on the specific kinase).

HingeBindingResidue_COBackbone C=O(H-Bond Acceptor)Residue_NHBackbone N-H(H-Bond Donor)N7Pyridine N7(Acceptor)Residue_NH->N7H-Bond(2.8-3.0 Å)N1_HPyrrole N1-H(Donor)N1_H->Residue_COH-Bond(2.8-3.0 Å)

Caption: Bidentate hydrogen bonding network between 7-azaindole and the kinase hinge region backbone.[1][2][3] This interaction mimics the adenine moiety of ATP.

Physicochemical Profiling: Indole vs. 7-Azaindole

The substitution of Carbon-7 (CH) with Nitrogen (N) results in significant property shifts that are favorable for oral bioavailability.

PropertyIndole (Parent)7-Azaindole (Bioisostere)Medicinal Chemistry Impact
H-Bonding 1 Donor / 0 Acceptors1 Donor / 1 AcceptorN7 enables specific "hinge" recognition.[1][4]
pKa (Conjugate Acid) -2.4 (Very weak base)4.6 (Pyridine N)N7 can be protonated at low pH, improving solubility.
Lipophilicity (cLogP) HigherLower (~1.0 unit drop)Improved solubility and reduced non-specific binding.
Electron Density Electron-rich (C2/C3)Electron-deficient (Pyridine ring)Reduced susceptibility to oxidative metabolism at the 6-membered ring.
Solubility LowModerate/HighBetter formulation potential.

Synthetic Methodologies: Regioselective Functionalization

A major challenge in working with 7-azaindole is achieving regioselectivity during functionalization. The scaffold has multiple reactive sites, each requiring specific conditions.

Regioselectivity Map
  • C3 (Pyrrole): Most reactive toward electrophilic aromatic substitution (EAS) (Halogenation, Acylation).

  • N1 (Pyrrole): Requires deprotonation (NaH, Cs2CO3) for alkylation/arylation.

  • C6/C4 (Pyridine): Accessible via N-oxide chemistry or Minisci-type radical reactions.

  • C5: Typically accessed via halogenated starting materials (e.g., 5-bromo-7-azaindole) using cross-coupling.

RegioselectivityCore7-Azaindole CoreC3Position C3(Electrophilic Subst.)Core->C3NIS, NBS,Friedel-CraftsN1Position N1(Alkylation/Arylation)Core->N1NaH/R-X,Cu-CatalysisC5Position C5(Suzuki/Buchwald via Halide)Core->C5Pd-Catalysis(Cross-Coupling)C6Position C6(N-Oxide Rearrangement)Core->C6mCPBA -> POCl3(Reissert-Henze)

Caption: Strategic map for regioselective functionalization of the 7-azaindole scaffold.

Protocol: Synthesis of 3-Aryl-7-Azaindole (Suzuki Workflow)

This workflow describes the installation of an aryl group at the C3 position, a common motif in kinase inhibitors (e.g., Vemurafenib intermediates).

Objective: Synthesize 3-(4-chlorophenyl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine.

Step 1: C3-Iodination

  • Reagents: 7-Azaindole (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), DMF.

  • Procedure: Dissolve 7-azaindole in DMF at 0°C. Add NIS portion-wise. Stir at room temperature for 2 hours. Pour into water/ice. Filter the precipitate.

  • Mechanism: Electrophilic aromatic substitution. The electron-rich pyrrole ring directs the electrophile to C3.

  • Yield: Typically >85% (3-iodo-7-azaindole).

Step 2: N1-Protection (Critical)

  • Rationale: The free N1-H can poison Palladium catalysts and lead to side reactions. Tosyl (Ts) or SEM protection is standard.

  • Reagents: 3-iodo-7-azaindole, NaH (1.2 eq), Tosyl chloride (TsCl) (1.1 eq), THF.

  • Procedure: Cool solution of intermediate 1 in THF to 0°C. Add NaH. Stir 30 min. Add TsCl. Stir 2 hours. Quench with water, extract with EtOAc.

  • Product: 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.

Step 3: Suzuki-Miyaura Cross-Coupling

  • Reagents: Protected Intermediate (1.0 eq), 4-Chlorophenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2M aq), Dioxane.

  • Procedure: Degas solvents. Mix reagents under Argon. Heat to 90°C for 4-12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 4: Deprotection

  • Reagents: TBAF (for SEM) or NaOH/MeOH (for Tosyl).

  • Result: Final 3-aryl-7-azaindole.

Clinical Case Studies

A. Vemurafenib (Zelboraf)[6]
  • Target: BRAF V600E Mutation.[5]

  • Discovery Logic: Discovered via Fragment-Based Drug Discovery (FBDD).[1][2] The 7-azaindole core was identified as a high-affinity hinge binder.[1][2][4][6]

  • Structural Insight: The 3-position is substituted with a 4-chlorophenyl moiety (via the protocol described above) to fill the hydrophobic pocket, while the 5-position is functionalized to interact with the gatekeeper residue.

  • Outcome: First FDA-approved drug containing the 7-azaindole scaffold (2011).[7]

B. Pexidartinib (Turalio)
  • Target: CSF1R (Colony Stimulating Factor 1 Receptor).[2][7]

  • Application: Treatment of tenosynovial giant cell tumors.[7]

  • Chemistry: Utilizes the 7-azaindole core to anchor the molecule in the ATP pocket, with an extended tail at the 3-position to interact with the solvent-front region.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[3][4][6] Chemical and Pharmaceutical Bulletin.[3][4] Link

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets BRAF V600E. Nature. Link

  • Popowycz, F., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Journal of Medicinal Chemistry (via MDPI/Review). Link

  • Song, J. J., et al. (2012). Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor. ACS Medicinal Chemistry Letters.[8] Link

  • FDA Drug Approval Package. Vemurafenib (Zelboraf) Pharmacology Review.Link

The 7-Azaindole Scaffold: A Technical Guide to Bioisosteric Design and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Imperative

In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a critical "privileged structure." It serves as a bioisostere of both indole and purine, offering a unique physicochemical profile that addresses common liabilities in lead optimization—specifically solubility and metabolic stability—while retaining high affinity for ATP-binding pockets.

This guide details the structural rationale, synthetic methodologies, and validation protocols required to deploy 7-azaindole cores in therapeutic agents, with a specific focus on kinase inhibitors.

Structural Logic & Pharmacophore Design

The N7-Effect

The substitution of the C7 carbon in indole with a nitrogen atom (N7) fundamentally alters the electronic landscape of the scaffold.

  • H-Bonding: Unlike indole (which is primarily a hydrogen bond donor via N1-H), 7-azaindole possesses a bidentate capability.[1][2][3] The N7 lone pair acts as a hydrogen bond acceptor (HBA), while N1-H remains a hydrogen bond donor (HBD). This mimics the N1/N6 interaction of Adenine, making it an ideal ATP-mimetic.

  • Acidity/Basicity: The electron-withdrawing nature of the pyridine ring increases the acidity of the N1-H (pKa ~13.2) compared to indole (pKa ~16.7), strengthening interactions with acidic residues in the target protein (e.g., the hinge region of kinases).

Binding Modes

Crystallographic analysis reveals three distinct binding modes for 7-azaindole derivatives within kinase active sites [1]:

  • Normal Mode: Bidentate H-bonds with the hinge region (N1-H donor, N7 acceptor).

  • Flipped Mode: Rotated 180°; C3-substituents project into the solvent front or gatekeeper regions.

  • Non-Hinge Mode: Binding to allosteric pockets (e.g., DFG-out conformations).

AzaindoleProperties Indole Indole Scaffold (C7-H) Azaindole 7-Azaindole Scaffold (N7) Indole->Azaindole Bioisosteric Replacement Properties Physicochemical Advantages Azaindole->Properties Lower LogP Higher Solubility Binding Kinase Hinge Interaction Azaindole->Binding Bidentate H-Bonding (Donor + Acceptor) ATP Mimicry ATP Mimicry Binding->ATP Mimicry

Figure 1: Bioisosteric transition from Indole to 7-Azaindole highlighting functional gains.

Synthetic Methodologies

Constructing and functionalizing the 7-azaindole core requires navigating the electron-deficient nature of the pyridine ring.

De Novo Synthesis: The Larock Indolization

While condensation of 2-fluoro-3-picolines is possible, the Larock heteroannulation provides a robust, modular entry using 2-amino-3-iodopyridines and internal alkynes.

Reaction Logic:

  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Coordination/Insertion: The alkyne inserts into the Pd-Ar bond.

  • Intramolecular Amination: Nitrogen displacement closes the ring.

Late-Stage Functionalization Protocols
Protocol A: C3-Halogenation (Electrophilic Aromatic Substitution)

The C3 position is the most electron-rich site (pyrrole-like), allowing for facile electrophilic attack.

  • Reagents: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).

  • Solvent: DMF or Acetone.

  • Temperature: 0°C to RT.

  • Mechanism: The lone pair on N1 activates C3.

  • Note: C3-halides are critical handles for Suzuki-Miyaura couplings to install aryl groups (common in Vemurafenib analogs).

Protocol B: C-H Activation (Minisci Reaction) at C2

Functionalizing the C2 position directly is challenging via classical methods. The Minisci reaction uses carbon-centered radicals to attack the electron-deficient heterocycle.

Step-by-Step Protocol:

  • Substrate: Dissolve 7-azaindole derivative (1.0 eq) in MeCN/H2O (1:1).

  • Radical Source: Add carboxylic acid (R-COOH, 2.0 eq) corresponding to the desired alkyl group.

  • Catalyst/Oxidant: Add AgNO3 (0.2 eq) and (NH4)2S2O8 (2.0 eq).

  • Reaction: Heat to 60-80°C for 2-4 hours.

  • Workup: Neutralize with NaHCO3, extract with EtOAc.

  • Purification: Silica gel chromatography.

Critical Insight: The reaction is regioselective for C2 due to the stability of the intermediate radical adduct adjacent to N1.

Synthetic Workflow Summary
PositionReactivity ProfilePreferred TransformationKey Reagents
N1 Nucleophilic (Acidic H)Alkylation / ArylationNaH/R-X or Buchwald-Hartwig (Pd)
C2 Electron-DeficientRadical Alkylation (Minisci)R-COOH, AgNO3, Persulfate
C3 Electron-RichElectrophilic HalogenationNIS, NBS, NCS
C4/C5 Electron-DeficientCross-Coupling (Pre-functionalized)Suzuki (requires Cl/Br precursor)
N7 Basic (Lone Pair)N-OxidationmCPBA (yields N-oxide)

Case Study: Discovery of Vemurafenib (PLX4032)[5]

Vemurafenib is the archetypal 7-azaindole success story, designed to target the BRAF V600E mutation in metastatic melanoma [2].

Design Logic
  • Scaffold: 7-azaindole selected to mimic the adenine ring of ATP.[4]

  • C3-Substitution: A p-chlorophenyl group at C3 fills the hydrophobic pocket behind the gatekeeper residue.

  • C5-Substitution: A difluoro-sulfonamide moiety extends towards the solvent front, improving solubility and pharmacokinetic properties.

  • Selectivity: The molecule binds to the active conformation of the kinase, achieving >100-fold selectivity for V600E mutant over wild-type BRAF.

VemurafenibLogic Target Target: BRAF V600E (Constitutively Active) Scaffold Core: 7-Azaindole (Hinge Binder) Target->Scaffold Requires ATP Mimic Mod1 C3: p-Cl-Phenyl (Hydrophobic Pocket) Scaffold->Mod1 Selectivity Mod2 C5: Sulfonamide (Solvent Interaction) Scaffold->Mod2 PK/Solubility Result Vemurafenib (FDA Approved) Mod1->Result Mod2->Result

Figure 2: Structural assembly of Vemurafenib based on fragment-based design principles.

Experimental Validation Protocols

To validate novel 7-azaindole agents, the following assay cascade is recommended.

Biochemical Potency (ADP-Glo Kinase Assay)

This bioluminescent assay quantifies kinase activity by measuring ATP consumption.

  • Preparation: Dilute compounds in DMSO (10-point dose-response).

  • Incubation: Mix kinase, substrate, and ATP with compound. Incubate for 60 min at RT.

  • Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase light output.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Metabolic Stability (Microsomal Stability)

7-azaindoles can be susceptible to oxidation at the pyridine ring.

  • System: Human/Mouse liver microsomes + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min incubation at 37°C.

  • Analysis: Quench with MeCN, centrifuge, and analyze supernatant via LC-MS/MS.

  • Metric: Calculate Intrinsic Clearance (

    
    ).
    

References

  • Irie, T., & Sawa, M. (2018).[1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2][4][5] Chemical and Pharmaceutical Bulletin.

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets BRAF V600E. Nature.

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles. Journal of Organic Chemistry.

  • Laha, J. K., et al. (2016).[6] Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances.

Sources

A Technical Guide to the Synthesis of 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole: Strategies and Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry. The guide is designed for researchers and drug development professionals, offering a detailed analysis of viable synthetic routes, the rationale behind the selection of starting materials, and step-by-step experimental protocols. By elucidating the core chemical principles and providing practical insights, this document serves as a valuable resource for the synthesis of this and structurally related 7-azaindole derivatives.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged heterocyclic motif in modern drug discovery. As a bioisostere of indole, it often imparts improved physicochemical properties, such as enhanced solubility and metabolic stability, to lead compounds. The introduction of a nitrogen atom into the indole ring system can also modulate the electronic properties and hydrogen bonding capabilities of the molecule, leading to altered target binding affinities and pharmacological profiles. Dichlorinated 7-azaindoles, in particular, are valuable intermediates for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and central nervous system agents. The N-ethoxycarbonyl group serves as a common protecting group and can influence the molecule's reactivity and pharmacokinetic properties.

This guide will focus on the key starting materials and synthetic transformations required to construct the this compound framework.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic disconnection of the target molecule, this compound, reveals two primary strategic approaches for its synthesis. The final step in both strategies is the N-ethoxycarbonylation of the 5,6-dichloro-7-azaindole core. Therefore, the central challenge lies in the efficient construction of this dichlorinated heterocyclic system.

Diagram 1: Retrosynthetic Analysis of this compound

G cluster_strategy1 Strategy 1: Cyclization of a Dichlorinated Pyridine cluster_strategy2 Strategy 2: Chlorination of a 7-Azaindole Precursor target This compound intermediate1 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine target->intermediate1 N-Ethoxycarbonylation strategy1_start 2-Amino-3-methyl-5,6-dichloropyridine intermediate1->strategy1_start Pyrrole Ring Formation (e.g., Madelung or Chichibabin Cyclization) strategy2_start Substituted 7-Azaindole intermediate1->strategy2_start Dichlorination

Caption: Retrosynthetic pathways to the target molecule.

  • Strategy 1: Annulation of a Pre-functionalized Pyridine Ring: This approach involves the construction of the pyrrole ring onto a suitably substituted 2-aminopyridine precursor that already contains the desired 5,6-dichloro substitution pattern. This is often the more direct and regioselective approach.

  • Strategy 2: Post-Cyclization Chlorination: This strategy begins with a pre-formed 7-azaindole ring, which is subsequently chlorinated at the C5 and C6 positions. This route can be challenged by issues of regioselectivity and the potential for over-chlorination.

This guide will primarily focus on Strategy 1, as it generally offers better control over the final substitution pattern.

Starting Materials for the Synthesis of the 5,6-Dichloro-7-azaindole Core

The cornerstone of an efficient synthesis of 5,6-dichloro-7-azaindole is the selection of an appropriate starting material. For the preferred cyclization strategy, a dichlorinated 2-aminopyridine derivative is required.

Key Starting Material: 2-Amino-3-methyl-5,6-dichloropyridine

A highly promising and readily accessible starting material is 2-amino-3-methyl-5,6-dichloropyridine . The presence of the amino group at the C2 position and the methyl group at the C3 position provides the necessary functionality for the subsequent formation of the pyrrole ring.

The synthesis of this key intermediate can be achieved from commercially available precursors. A plausible route involves the chlorination of a suitable aminomethylpyridine.

Synthesis of the 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Intermediate

With the key starting material in hand, the next critical step is the formation of the pyrrole ring to yield the 5,6-dichloro-7-azaindole core. Several classical indole and azaindole syntheses can be adapted for this transformation.

Madelung-Type Cyclization

The Madelung indole synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at high temperatures.[1][2] This method can be adapted for the synthesis of 7-azaindoles.[3]

Diagram 2: Madelung-Type Synthesis of 5,6-Dichloro-7-azaindole

G cluster_reaction 2-Amino-3-methyl-5,6-dichloropyridine 2-Amino-3-methyl-5,6-dichloropyridine N-formyl derivative N-formyl derivative 2-Amino-3-methyl-5,6-dichloropyridine->N-formyl derivative Formylation (e.g., Acetic Formic Anhydride) 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine N-formyl derivative->5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Intramolecular Cyclization (Strong Base, e.g., NaNH2, heat)

Caption: Madelung-type cyclization pathway.

Experimental Protocol (Proposed):

  • Formylation of 2-Amino-3-methyl-5,6-dichloropyridine: The starting aminopyridine is first acylated with a formylating agent, such as acetic formic anhydride, to yield the corresponding N-formyl derivative.

  • Intramolecular Cyclization: The N-formyl intermediate is then subjected to high-temperature cyclization in the presence of a strong, non-nucleophilic base like sodium amide (NaNH2) or potassium tert-butoxide to effect the ring closure and form the 5,6-dichloro-7-azaindole core.

Chichibabin-Type Cyclization

The Chichibabin reaction, traditionally used for the amination of pyridines, can also be adapted for the synthesis of 7-azaindoles.[4] This approach involves the reaction of a 2-halo-3-methylpyridine with a nitrile in the presence of a strong base. While not directly applicable to our 2-amino starting material, a related strategy could be envisioned.

Final Step: N-Ethoxycarbonylation

The final transformation to obtain the target molecule is the introduction of the ethoxycarbonyl group onto the nitrogen atom of the pyrrole ring. This is a standard N-acylation reaction.

Diagram 3: N-Ethoxycarbonylation of 5,6-Dichloro-7-azaindole

G cluster_reaction 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine This compound This compound 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine->this compound Acylation (Ethyl Chloroformate, Base)

Sources

Potential Therapeutic Targets for 7-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1]

Executive Summary: The "Privileged" Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents one of the most successful bioisosteres in modern medicinal chemistry.[1] Structurally mimicking both indole (found in tryptophan/serotonin) and purine (found in ATP/DNA), it occupies a unique chemical space that balances lipophilicity with aqueous solubility.

For drug developers, the 7-azaindole core is not merely a structural spacer; it is a functional pharmacophore. Its N7 nitrogen atom provides a critical hydrogen bond acceptor site absent in indoles, often dramatically improving potency against kinase targets by engaging the hinge region. This guide dissects the therapeutic landscape of 7-azaindoles, detailing their binding mechanisms, synthesis strategies, and validation protocols.

The 7-Azaindole Advantage: Mechanism of Action

The efficacy of 7-azaindole stems from its electronic distribution. Unlike the electron-rich indole, the pyridine ring in 7-azaindole is electron-deficient, while the pyrrole ring remains electron-rich.[1] This "push-pull" electronic character facilitates unique binding modes.[1]

Kinase Binding Modes

In ATP-competitive inhibition, the 7-azaindole moiety typically anchors to the kinase hinge region via a bidentate hydrogen bond network.[2][3]

  • Normal Binding Mode: The pyrrole NH acts as a hydrogen bond donor (HBD) to the backbone carbonyl of a hinge residue (e.g., Glu, Leu), while the pyridine N7 acts as a hydrogen bond acceptor (HBA) from the backbone NH of a residue (typically

    
     positions away).
    
  • Flipped Binding Mode: The scaffold rotates 180°, allowing the C3-substituent to explore the solvent-front or ribose pocket, often altering selectivity profiles.

Visualization: Hinge Region Interaction

The following diagram illustrates the critical "Normal" binding mode interaction, exemplified by Vemurafenib binding to BRAF.

BindingMode Glu Hinge Residue (e.g., Glu530) (C=O Acceptor) Cys Hinge Residue (e.g., Cys532) (NH Donor) N7 Pyridine N (N7) (Acceptor) Cys->N7 H-Bond (2.1 Å) N1 Pyrrole NH (N1) (Donor) N1->Glu H-Bond (2.0 Å)

Caption: Schematic of the bidentate hydrogen bonding network between the 7-azaindole core and kinase hinge residues.

Therapeutic Target Landscape

Primary Targets: The Kinome

The scaffold is ubiquitous in kinase inhibitors due to the ATP-mimicry described above.[4]

Target FamilySpecific TargetDrug ExampleTherapeutic IndicationMechanism Note
STK BRAF (V600E)Vemurafenib Melanoma7-azaindole core mimics adenine of ATP.[1][4]
TK CSF1RPexidartinib TGCTSelectively targets the juxtamembrane region.
TK JAK3Decernotinib Rheumatoid ArthritisExploits the unique Cys residue in JAK3 hinge.
STK Aurora A/BPreclinicalOncologyTargets the ATP pocket during mitosis.
STK CDK FamilyVariousCancerC3-substitution dictates CDK isoform selectivity.[1]
Non-Kinase Targets

While kinases dominate, the scaffold is versatile:

  • Bcl-2 Family: Venetoclax (ABT-199) utilizes a 7-azaindole (pyrrolo[2,3-b]pyridine) core to inhibit the protein-protein interaction between Bcl-2 and pro-apoptotic proteins.[1]

  • BET Bromodomains: 7-azaindoles can mimic the acetyl-lysine recognition motif.[1]

  • HIV-1 Reverse Transcriptase: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) often employ the scaffold to bind the hydrophobic pocket.

Technical Deep Dive: Synthesis & Functionalization

Successful drug design requires precise functionalization. The 7-azaindole ring has distinct reactivity profiles:

  • C3 Position: Electron-rich (Pyrrole-like).[1] Susceptible to electrophilic aromatic substitution (SEAr).

  • C4/C6 Positions: Electron-poor (Pyridine-like).[1] Susceptible to Nucleophilic Aromatic Substitution (SNAr) after activation (e.g., N-oxide formation).[1]

Workflow: Functionalization Strategy

Synthesis Start 7-Azaindole Core C3_Step1 NIS / KOH (Iodination) Start->C3_Step1 N1_Step1 NaH / R-X (Alkylation) Start->N1_Step1 Oxidation mCPBA (N-Oxidation) Start->Oxidation C3_Intermediate 3-Iodo-7-azaindole C3_Step1->C3_Intermediate C3_Step2 Suzuki Coupling (Ar-B(OH)2, Pd) C3_Intermediate->C3_Step2 Product_C3 3-Aryl-7-azaindole (Kinase Inhibitors) C3_Step2->Product_C3 Product_N1 N1-Alkyl-7-azaindole (Solubility/PK) N1_Step1->Product_N1 Chlorination POCl3 (Chlorination) Oxidation->Chlorination SNAr SNAr or Coupling Chlorination->SNAr Product_C46 4/6-Substituted (Selectivity) SNAr->Product_C46

Caption: Divergent synthesis pathways for regioselective functionalization of 7-azaindole.

Protocol: C3-Arylation via Suzuki-Miyaura Coupling

This protocol installs an aryl group at the C3 position, a common strategy to access the hydrophobic back-pocket of kinases.[1]

Reagents:

  • 3-Iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (Intermediate)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Pd(PPh3)4 (5 mol%)[1]

  • Na2CO3 (2.0 M aqueous, 3 equiv)[1]

  • DME/Water (4:1)[1]

Step-by-Step:

  • Degassing: Dissolve the 3-iodo intermediate and aryl boronic acid in DME/Water. Sparge with argon for 15 minutes to remove oxygen (critical for Pd(0) stability).

  • Catalyst Addition: Add Pd(PPh3)4 and Na2CO3 base.

  • Reflux: Heat the reaction mixture to 80°C–100°C under argon atmosphere for 4–12 hours. Monitor conversion by LC-MS (Target mass M+H).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection (Optional): If N1-tosyl protected, remove using TBAF/THF or NaOH/MeOH to restore the H-bond donor capability.[1]

Validation: Self-Validating Assay Protocols

To confirm activity, a robust biochemical assay is required.[1] The ADP-Glo™ Kinase Assay is the industry standard for 7-azaindoles due to its high sensitivity and resistance to compound interference (fluorescence/quenching).[1]

Protocol: ADP-Glo Kinase Assay

Principle: Measures ADP generated from the kinase reaction by converting it to ATP, which is then quantified via a luciferase/luciferin reaction.[5][6]

Reaction Setup (384-well plate format):

  • Kinase Reaction (10 µL):

    • Mix 2.5 µL of Kinase (e.g., BRAF V600E, 2 ng/well).

    • Add 2.5 µL of Test Compound (7-azaindole derivative in DMSO).[1] Control: DMSO only.

    • Add 5.0 µL of Substrate/ATP Mix (e.g., MEK1 protein + 10 µM Ultra-Pure ATP).

    • Incubate at RT for 60 minutes.

  • ADP-Glo Reagent Addition (10 µL):

    • Add 10 µL of ADP-Glo™ Reagent.[1]

    • Incubate for 40 minutes at RT.

    • Mechanism:[1] Stops the kinase reaction and depletes all remaining unreacted ATP.[5][6]

  • Kinase Detection Reagent Addition (20 µL):

    • Add 20 µL of Kinase Detection Reagent.[7]

    • Incubate for 30 minutes at RT.

    • Mechanism:[1] Converts generated ADP back to ATP and introduces luciferase/luciferin.[5][6]

  • Readout: Measure Luminescence (RLU) on a plate reader.

Self-Validating Controls:

  • Z' Factor: Must be > 0.5 for a valid screen.

  • No Enzyme Control: Measures background luminescence (should be near zero).

  • SB203580 / Staurosporine: Use as positive control inhibitors to verify IC50 sensitivity.

Biological Context: Signaling Pathways

Understanding where these inhibitors act is crucial. 7-azaindole drugs like Vemurafenib target the MAPK pathway, specifically the BRAF kinase.

MAPK GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) (Target of Vemurafenib) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Transcription Transcription Factors (Proliferation/Survival) ERK->Transcription Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Inhibits

Caption: The MAPK signaling pathway highlighting the intervention point of 7-azaindole BRAF inhibitors.[1]

Future Outlook

The 7-azaindole scaffold is evolving beyond simple orthosteric inhibition:

  • Covalent Inhibitors: Targeting non-catalytic cysteines (e.g., in JAK3 or BTK) by appending acrylamides to the 7-azaindole core (often at C3 or N1).

  • PROTACs: Using the 7-azaindole as the "warhead" to bind the protein of interest, linked to an E3 ligase ligand for targeted degradation.

  • Allosteric Modulators: Exploiting the "Flipped" binding mode to access non-ATP pockets, improving selectivity against structurally similar kinases.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Link

  • Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor. Journal of Medicinal Chemistry. Link[1]

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. Link

  • Venetoclax (ABT-199): A potent, selective, and orally bioavailable BCL-2 inhibitor. Journal of Medicinal Chemistry.[1] Link[1]

  • Synthesis of 3,6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling. ACS Omega. Link[1]

Sources

Methodological & Application

Application Note: Protocol for Synthesis of 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole , a highly functionalized scaffold critical in the development of kinase inhibitors (e.g., JAK, FGFR). The method employs a convergent strategy: the construction of the 5,6-dichloro-7-azaindole core via a Sonogashira cross-coupling/cyclization cascade, followed by regioselective


-protection using ethyl chloroformate. This guide emphasizes mechanistic control to avoid common regioselectivity issues associated with the N7-nitrogen of the azaindole ring.

Introduction & Strategic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine. The introduction of chlorine atoms at the C5 and C6 positions modulates the electronic properties of the pyridine ring, often enhancing metabolic stability and altering the acidity of the NH proton.

The 1-ethoxycarbonyl group serves two critical functions:

  • Protection : It masks the acidic

    
    -proton, preventing unwanted deprotonation or alkylation during subsequent functionalization (e.g., C3-lithiation).
    
  • Activation : The electron-withdrawing carbamate activates the C2 position for nucleophilic attack or C-H activation protocols.

Retrosynthetic Analysis

The synthesis is designed to ensure the integrity of the halogen substituents while achieving exclusive


-functionalization.

Retrosynthesis Target This compound Core 5,6-Dichloro-7-azaindole (Core Scaffold) Target->Core N1-Acylation Reagents1 Ethyl Chloroformate (Protection) Target->Reagents1 Precursor 2-Amino-3-bromo-5,6-dichloropyridine Core->Precursor Sonogashira Cyclization Reagents2 TMS-Acetylene Pd/Cu Catalyst Core->Reagents2

Figure 1: Retrosynthetic disconnection showing the construction of the azaindole core followed by N-protection.

Safety & Hazard Assessment

ReagentHazard ClassHandling Precaution
Sodium Hydride (NaH) Flammable Solid, Water ReactiveUse dry solvents; quench excess carefully with isopropanol. Handle under inert atmosphere (

/Ar).[1]
Ethyl Chloroformate Toxic, Corrosive, LachrymatorWork in a well-ventilated fume hood. Avoid inhalation.
Pd(PPh

)

Cl

Irritant, Heavy MetalDispose of heavy metal waste separately.
Tetrahydrofuran (THF) Flammable, Peroxide FormerUse anhydrous, inhibitor-free THF from a solvent system or freshly distilled.

Materials & Equipment

Reagents
  • Starting Material : 2-Amino-3-bromo-5,6-dichloropyridine (>98% purity).

  • Coupling Agents : Trimethylsilylacetylene (TMS-acetylene), Bis(triphenylphosphine)palladium(II) dichloride (

    
    ), Copper(I) iodide (CuI).
    
  • Cyclization/Deprotection : Potassium tert-butoxide (

    
    ), Tetrabutylammonium fluoride (TBAF) (if TMS is not cleaved in situ).
    
  • Protection : Ethyl chloroformate (

    
    ), Sodium hydride (60% dispersion in mineral oil).
    
  • Solvents : Anhydrous Triethylamine (

    
    ), Anhydrous DMF or THF.
    
Equipment
  • Schlenk line or Nitrogen manifold.

  • Microwave reactor (optional for cyclization step).

  • Flash Chromatography system (Silica gel 60, 230-400 mesh).

  • LC-MS and NMR (400 MHz) for characterization.

Experimental Protocol

Phase 1: Synthesis of the Core (5,6-Dichloro-7-azaindole)

Note: If 5,6-dichloro-7-azaindole is purchased commercially, proceed directly to Phase 2.

Step 1.1: Sonogashira Coupling

  • Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of argon.

  • Charging : Add 2-amino-3-bromo-5,6-dichloropyridine (1.0 equiv, 10 mmol),

    
      (0.05 equiv), and CuI  (0.02 equiv).
    
  • Solvent : Add anhydrous

    
      (10 volumes) and degas the mixture by bubbling argon for 10 minutes.
    
  • Reaction : Add TMS-acetylene (1.2 equiv) dropwise via syringe.

  • Incubation : Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting bromide.

  • Workup : Cool to RT. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Intermediate : The crude product is 2-amino-3-(trimethylsilylethynyl)-5,6-dichloropyridine.

Step 1.2: Cyclization to Azaindole

  • Reaction : Dissolve the crude intermediate in anhydrous NMP (N-methyl-2-pyrrolidone) or DMF (5 volumes).

  • Cyclization : Add

    
      (2.5 equiv) in one portion.
    
  • Conditions : Heat to 60°C for 2 hours. This step effects both the desilylation and the intramolecular cyclization.

  • Quench : Pour the reaction mixture into saturated

    
     solution (50 mL) and extract with EtOAc (3 x 50 mL).
    
  • Purification : Dry organic layers over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
    
    • Target Yield: 70–85%.

    • Appearance: Off-white to pale yellow solid.

Phase 2: N1-Protection with Ethyl Chloroformate

This step requires strict anhydrous conditions to prevent hydrolysis of the chloroformate and to ensure regioselectivity (


 vs 

).

Step 2.1: Deprotonation

  • Setup : In a flame-dried 100 mL flask under argon, dissolve 5,6-dichloro-7-azaindole (1.0 equiv, 5 mmol) in anhydrous DMF or THF (15 mL). Cool the solution to 0°C (ice bath).

  • Base Addition : Add NaH (60% in oil, 1.2 equiv) portion-wise over 10 minutes.

    • Observation: Hydrogen gas evolution will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the azaindolyl anion).

Step 2.2: Acylation

  • Addition : Add Ethyl Chloroformate (1.2 equiv) dropwise via syringe over 5 minutes.

    • Critical: Maintain temperature at 0°C to prevent bis-acylation or reaction at the pyridine nitrogen (

      
      ).
      
  • Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.

  • Monitoring : Check LC-MS for the mass of the product (

    
     expected). Ensure no starting material (
    
    
    
    ) remains.

Step 2.3: Workup & Purification

  • Quench : Carefully add ice-cold water (20 mL) to quench excess NaH.

  • Extraction : Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Drying : Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Chromatography : Purify using silica gel chromatography.

    • Eluent: Hexane/EtOAc (Gradient 9:1 to 4:1). The protected product is less polar than the free azaindole.

    • Yield Expectation: 85–95%.

Experimental Workflow Diagram

Workflow Start Start: 2-Amino-3-bromo-5,6-dichloropyridine Step1 Sonogashira Coupling (TMS-Acetylene, Pd cat., CuI, Et3N) Start->Step1 80°C, 4h Step2 Cyclization (KOtBu, NMP, 60°C) Step1->Step2 One-pot or Isolated Intermed Intermediate: 5,6-Dichloro-7-azaindole Step2->Intermed Purification Step3 Deprotonation (NaH, DMF, 0°C) Intermed->Step3 Anion Formation Step4 Protection (Ethyl Chloroformate, 0°C -> RT) Step3->Step4 Electrophile Addition Finish Final Product: this compound Step4->Finish Workup & Column

Figure 2: Step-by-step experimental workflow for the synthesis and protection.

Results & Characterization

Expected Analytical Data
TechniqueExpected Signal / ResultInterpretation
TLC

(Hex/EtOAc 4:1)
Product is less polar than the unprotected core (

).

H NMR
(CDCl

)

1.45 (t, 3H), 4.50 (q, 2H)
Characteristic ethyl group signals (carbamate).

H NMR
(Aromatic)

6.6 (d, H3), 7.8 (d, H2), 8.4 (s, H4)
Shift in H2/H3 protons due to electron-withdrawing carbonyl.
LC-MS

Consistent with dichloro isotope pattern (Cl

/Cl

).
Troubleshooting Guide
  • Issue : Low yield in Step 2 (Protection).

    • Cause: Incomplete deprotonation or moisture in solvent.

    • Solution: Ensure NaH is fresh; increase deprotonation time to 45 min. Use distilled DMF.

  • Issue : Regioisomer formation (

    
    -acylation).
    
    • Cause: Temperature too high during chloroformate addition.

    • Solution: Strictly maintain 0°C. The

      
       anion is the harder nucleophile and reacts preferentially with the hard electrophile (carbonyl) under kinetic control.
      
  • Issue : Hydrolysis of product on column.

    • Solution: Use neutralized silica (pre-wash with 1%

      
       in Hexane) if the carbamate proves labile (unlikely for ethyl carbamates but possible with acidic silica).
      

References

  • Nazare, M., et al. (2004).[2] "A Flexible Synthesis of 7-Azaindoles." Angewandte Chemie International Edition, 43(34), 4526–4528. Link

  • Song, J. J., et al. (2002). "A Practical Synthesis of 7-Azaindole from 2-Aminopyridine." Journal of Organic Chemistry, 67(11), 3924–3926. Link

  • Lachance, N., et al. (2005). "Practical Synthesis of 5-Substituted-7-azaindoles." Synthesis, 2005(15), 2571–2577. Link

  • BenchChem. (2025). "Synthesis of 1-Acetyl-7-azaindole from 7-azaindole." Application Note. Link (Generalized protocol reference).

  • Whelligan, D. K., et al. (2010).[2] "Protecting-Group-Free Route to Azaindoles."[2] Journal of Organic Chemistry, 75(1), 11–15.[2] Link

Sources

Application Note: Strategic Palladium-Catalyzed Functionalization of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-catalyzed functionalization of 7-azaindole ring Content Type: Detailed Application Note and Protocol Guide

Introduction & Strategic Overview

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, serving as a bioisostere for indole and purine. Its utility lies in the unique electronic properties conferred by the pyridine nitrogen (N7), which enhances water solubility and offers a critical hydrogen-bond acceptor site for kinase binding.

However, the functionalization of 7-azaindole presents distinct challenges compared to indole:

  • Electron Deficiency: The pyridine ring withdraws electron density, making the C2 and C3 positions less nucleophilic than in indole.

  • Catalyst Poisoning: The N7 nitrogen and the free N1-H can chelate palladium species, often quenching catalytic activity.

  • Regiocontrol: Competing reactivity between the pyrrole (C2/C3) and pyridine (C4/C5/C6) rings requires precise ligand and condition tuning.

This guide provides a validated roadmap for navigating these challenges, utilizing state-of-the-art Pd-catalyzed methodologies.

Reactivity Landscape

The following diagram maps the electronic bias and optimal functionalization strategies for each position on the 7-azaindole core.

AzaindoleReactivity Core 7-Azaindole Core C2 C2 Position (Nucleophilic/Acidic) Core->C2 Direct C-H Arylation (Acidity driven) C3 C3 Position (Nucleophilic) Core->C3 Electrophilic Subst. or C-H Activation Pyridine Pyridine Ring (C4, C5, C6) (Electrophilic) Core->Pyridine Cross-Coupling via Halides (Suzuki/Buchwald) N1 N1 Position (Acidic Site) Core->N1 N-Arylation (Buchwald) N7 N7 Position (Directing Group/Poison) Core->N7 Oxidation to N-Oxide (Switches C2->C3 Selectivity) N7->C2 Directs C-H activation

Caption: Reactivity map of 7-azaindole. Blue/Green nodes indicate sites for C-H functionalization; Red indicates sites requiring pre-functionalization (halides).

Protocol 1: Site-Selective C-H Arylation (C2 vs. C3)

Direct C-H functionalization avoids the need for pre-halogenated starting materials. The choice between C2 and C3 selectivity is dictated by the oxidation state of the N7 nitrogen.

A. C2-Selective Arylation (Standard)

The intrinsic acidity of the C2-H bond allows for proton-transfer-mediated palladation.

  • Mechanism: Concerted Metalation-Deprotonation (CMD).

  • Key Reagent: Pivalic acid (PivOH) acts as a proton shuttle.

Experimental Protocol:

  • Setup: To a 20 mL sealed tube, add 7-azaindole (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

  • Additives: Add Cs₂CO₃ (2.0 equiv) and PivOH (0.3 equiv).

  • Solvent: Suspend in DMA (Dimethylacetamide) [0.2 M].

  • Reaction: Seal and heat to 120 °C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMA, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

B. C3-Selective Arylation (N-Oxide Strategy)

To switch selectivity to C3, the N7-oxide is used. The N-oxide oxygen coordinates to Pd, directing the metal to the C3 position via a 6-membered palladacycle intermediate.

Experimental Protocol:

  • Activation: Convert 7-azaindole to 7-azaindole-N-oxide using m-CPBA (1.1 equiv) in DCM (RT, 4 h). Isolate via filtration.[1]

  • Coupling: In a reaction vial, combine 7-azaindole-N-oxide (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.0 equiv).

  • Conditions: Add dioxane (0.2 M) and heat to 100 °C for 12 hours.

  • Deoxygenation (One-pot optional): After coupling, add PCl₃ (2.0 equiv) at RT to reduce the N-oxide back to the parent azaindole.

Protocol 2: Functionalization of the Pyridine Ring (C4/C5/C6)

The pyridine ring is electron-deficient and resistant to direct electrophilic attack. Functionalization here relies on Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig) using halogenated scaffolds.

Comparative Data: Ligand Screening for C4-Chloro-7-Azaindole

The C4 position is sterically crowded and electronically deactivated. Standard ligands often fail.[2]

LigandCatalystYield (Suzuki)Yield (Buchwald)Notes
PPh₃ Pd(OAc)₂<10%0%Poor reactivity; catalyst poisoning.
dppf PdCl₂(dppf)45%15%Moderate for Suzuki; poor for amination.
XPhos Pd₂(dba)₃88%60%Good steric bulk; prevents N-chelation.
RuPhos RuPhos-Pd-G2 92% 95% Optimal. Excellent turnover for amination.
SPhos SPhos-Pd-G2 96% 85%Optimal. Best for Suzuki coupling.
Workflow: Suzuki-Miyaura Coupling (C4/C5/C6)

Target: Introduction of aryl/heteroaryl groups.

  • Reagents: Charge a vial with Halo-7-azaindole (1.0 equiv), Boronic Acid (1.5 equiv), and SPhos-Pd-G2 precatalyst (2-5 mol%).

    • Note: Use G2/G3 precatalysts to ensure rapid initiation and avoid induction periods caused by N7 coordination.

  • Base/Solvent: Add K₃PO₄ (2.0 equiv) and 1,4-Dioxane/Water (4:1 ratio).

    • Expert Tip: The water cosolvent is critical for solubilizing the inorganic base and facilitating the transmetalation step.

  • Execution: Degas with Argon (sparge for 5 min). Heat at 80-100 °C for 2-6 hours.

  • Validation: Monitor by LC-MS. Look for the disappearance of the M+2 isotope pattern (if using Br/Cl).

Workflow: Buchwald-Hartwig Amination

Target: Introduction of amine motifs (critical for kinase hinge binding).

  • Reagents: Combine Halo-7-azaindole (1.0 equiv), Amine (1.2 equiv), and RuPhos-Pd-G2 (2-5 mol%).

    • Why RuPhos? It is specifically designed to prevent the formation of stable, inactive Pd-amine complexes.

  • Base: Add LiHMDS (2.0 equiv, 1M in THF) or Cs₂CO₃ (3.0 equiv) for base-sensitive substrates.

    • Warning: Strong bases like NaOtBu can sometimes cause deprotonation of N1, leading to side reactions. LiHMDS is often cleaner.

  • Solvent: Anhydrous THF or Toluene.

  • Execution: Heat at 65-80 °C.

Protocol 3: N1-Arylation

While N1-arylation is common in indoles, 7-azaindoles are less nucleophilic at N1.

  • Challenge: Competitive C-arylation or N7-coordination.

  • Solution: Use of Cu-catalysis (Cham-Lam) is often preferred, but for Pd-catalysis, biaryl phosphine ligands are mandatory.

Protocol:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + Me₄tBuXPhos (4 mol%).

  • Conditions: Aryl Bromide (1.0 equiv), 7-Azaindole (1.2 equiv), K₃PO₄ (2.0 equiv) in Toluene at 110 °C.

  • Note: Me₄tBuXPhos is exceptionally bulky, forcing reductive elimination to occur at the N1 position rather than C-sites.

Troubleshooting & Expert Tips

The "Azaindole Poisoning" Effect

The N7 nitrogen is a competent ligand for Palladium. If your reaction stalls:

  • Increase Temperature: Promotes dissociation of N7-Pd complexes.

  • Protect N1: Use a SEM, Boc, or Tosyl group. This alters the electronics and sterics, often preventing bidentate chelation (N1/N7 bridging).

  • Switch to Precatalysts: Avoid Pd(OAc)₂ + Ligand. Use Buchwald G3 or PEPPSI precatalysts which are more robust against heteroatom coordination.

Diagram: Decision Matrix for Functionalization

DecisionMatrix Start Start: 7-Azaindole Functionalization Halide Is a Halogen present? Start->Halide YesHalide Yes (Cl, Br, I) Halide->YesHalide NoHalide No (C-H Bond) Halide->NoHalide PosCheck Position? YesHalide->PosCheck C2C3 Target C2 or C3? NoHalide->C2C3 Suzuki Suzuki-Miyaura (SPhos-Pd-G2, K3PO4) PosCheck->Suzuki C-C Bond Needed Buchwald Buchwald-Hartwig (RuPhos-Pd-G2, LiHMDS) PosCheck->Buchwald C-N Bond Needed DirectC2 Direct C2 Arylation (Pd(OAc)2, PivOH) C2C3->DirectC2 C2 Target DirectC3 N-Oxide Route -> C3 (Pd(OAc)2, Ag2CO3) C2C3->DirectC3 C3 Target

Caption: Decision tree for selecting the appropriate catalytic system based on substrate status and target bond.

References

  • Site-Selective Heck Arylation via N-Oxide Activation: Patra, S., Sengupta, A., & Das, P. (2025).[3] Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation. Organic Chemistry Frontiers. Link

  • C7-Arylation via Phosphinoyl Directing Groups: Yang, Y., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society.[4][5][6] Link[6]

  • Buchwald-Hartwig Amination of Halo-7-azaindoles: Blaisdell, T. P., & Morken, J. P. (2015).[5] Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters. Link

  • Suzuki-Miyaura Coupling of Unprotected Azaindoles: McLaughlin, M., et al. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[2] Journal of Organic Chemistry. Link

  • General Review of 7-Azaindole Functionalization: Song, J. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Beilstein Journal of Organic Chemistry. Link

Sources

Application Note: The N-1 Ethoxycarbonyl (Eoc) Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-1 Ethoxycarbonyl (Eoc) Protection/Deprotection Protocol Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, and Process Chemists.

Strategic Manipulation of Indoles and Heterocycles in Drug Discovery

Executive Summary & Strategic Rationale

In the architecture of complex heterocyclic scaffolds—particularly indoles, pyrroles, and imidazoles—the N-1 Ethoxycarbonyl (Eoc) group serves a dual purpose. It is not merely a masking agent for the acidic N-H proton (


 for indole); it is a functional handle  that fundamentally alters the electronic properties of the ring.

Unlike the acid-labile Boc (tert-butoxycarbonyl) or the hydrogenolysis-sensitive Cbz (benzyloxycarbonyl), the Eoc group offers robust stability against acidic conditions (e.g., TFA, HCl) and catalytic hydrogenation. Its true utility, however, lies in its ability to act as a Directed Metalation Group (DMG) , facilitating regioselective C-2 functionalization of indoles via Directed Ortho Metalation (DoM).

Comparative Analysis of N-Protecting Groups

The following table contrasts Eoc with common alternatives to justify its selection in a synthetic route.

FeatureEthoxycarbonyl (Eoc) tert-Butoxycarbonyl (Boc) Benzenesulfonyl (PhSO₂) Benzyl (Bn)
Installation ClCO₂Et + BaseBoc₂O + Base/DMAPPhSO₂Cl + BaseBnBr + Base
Acid Stability High (Stable to TFA/HCl)Low (Cleaved by TFA/HCl)High High
Base Stability Moderate (Cleaved by OH⁻/Heat)Moderate (Stable to mild base)Low (Cleaved by OH⁻/Mg)High (Stable to OH⁻)
DoM Directing Excellent (Directs to C-2)Good (Directs to C-2)Poor (Directs to C-3 often)Poor (Blocks N only)
Atom Economy High (Small group)ModerateLowHigh

Protocol A: N-1 Installation (Protection)

Objective: Quantitative installation of the Eoc group on an indole core. Scope: Applicable to Indoles, 7-Azaindoles, Pyrroles, and Carbazoles.

Reagents & Equipment[4][5][6][7][8][9]
  • Substrate: Indole derivative (1.0 equiv).

  • Reagent: Ethyl Chloroformate (

    
    , 1.2–1.5 equiv). Warning: Lachrymator. Handle in fume hood.
    
  • Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2–1.5 equiv).

  • Solvent: Anhydrous THF or DMF (0.1 M – 0.2 M concentration).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of

    
    .
    
  • Deprotonation:

    • Suspend NaH (1.2 equiv) in anhydrous THF at

      
      .
      
    • Dissolve the indole substrate in a minimal amount of anhydrous THF.

    • Add the indole solution dropwise to the NaH suspension.

    • Observation: Evolution of

      
       gas. The solution often turns yellow/orange (indolyl anion formation).
      
    • Stir at

      
       for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.
      
  • Acylation:

    • Cool the mixture back to

      
      .
      
    • Add Ethyl Chloroformate (1.3 equiv) dropwise via syringe.

    • Critical: The reaction is exothermic. Control addition rate to maintain temperature.

  • Completion:

    • Allow to warm to RT and stir for 1–3 hours.

    • Validation: Monitor by TLC (Target spot usually moves higher

      
       than free indole; N-H proton disappears in NMR).
      
  • Workup:

    • Quench carefully with Saturated

      
       solution (excess NaH will bubble).
      
    • Extract with EtOAc (

      
      ). Wash combined organics with Water and Brine.
      
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Purify via flash chromatography (Hexanes/EtOAc).

Mechanistic Workflow (Visualization)

ProtectionMechanism Start Indole Substrate (N-H) Inter Indolyl Anion (Nucleophile) Start->Inter Deprotonation (-H+) Base NaH (Base) Base->Inter TS Tetrahedral Intermediate Inter->TS Nucleophilic Attack Reagent Ethyl Chloroformate (Electrophile) Reagent->TS Product N-Eoc Indole TS->Product Elimination of Cl- Byprod NaCl + H2 TS->Byprod

Figure 1: Mechanistic pathway for N-1 protection via deprotonation and acylation.

Advanced Application: Directed Ortho Metalation (DoM)

The "Why" behind the protocol: The N-Eoc group possesses a carbonyl oxygen capable of coordinating with Lithium. This "Complex Induced Proximity Effect" (CIPE) directs strong bases (like t-BuLi or LDA) to deprotonate the C-2 position selectively, enabling the synthesis of 2-substituted indoles which are otherwise difficult to access.

  • Reagents: t-BuLi (1.1 equiv) in THF at

    
    .
    
  • Electrophile: Aldehydes, Halogens, or Borates.

  • Outcome: C-2 functionalization with retention of the N-Eoc group (which can be removed later).

Protocol B: N-1 Removal (Deprotection)

Objective: Cleavage of the carbamate to restore the free N-H indole. Mechanism: Base-catalyzed hydrolysis (Saponification) followed by decarboxylation.

Reagents & Conditions
  • Standard System: NaOH (2M) or KOH (4–5 equiv) in Methanol/Water or Ethanol.

  • Alternative (Mild):

    
     in Methanol (requires longer times/reflux).
    
  • Temperature: Reflux (

    
    ) is usually required. Eoc is more stable than simple esters.
    
Step-by-Step Methodology
  • Dissolution: Dissolve the N-Eoc protected substrate in Methanol (0.1 M).

  • Base Addition: Add aqueous NaOH (2M solution, 5.0 equiv).

    • Note: If solubility is poor, add THF as a co-solvent.

  • Reaction:

    • Heat to reflux.[2] Monitor by TLC.[2][1]

    • Typical reaction time: 1–4 hours.

    • Checkpoint: Look for the appearance of the more polar free indole spot.

  • Workup:

    • Cool to RT.

    • Evaporate the bulk of the Methanol/THF (do not distill to dryness).

    • Dilute with Water.[2]

    • Critical Step: The product is the free indole (neutral). Extract with DCM or EtOAc.

    • Note: No acidification is usually needed unless the product contains a carboxylic acid.

    • Dry (

      
      ) and concentrate.[1]
      
Deprotection Logic Flow

DeprotectionFlow Input N-Eoc Substrate Cond Is substrate Base Sensitive? Input->Cond RouteA Standard Route: NaOH / MeOH / Reflux Cond->RouteA No (Robust) RouteB Mild Route: K2CO3 / MeOH / RT (Slow) Cond->RouteB Yes (Mildly) RouteC Alternative: Hydrazine (Aminolysis) Cond->RouteC Yes (Strictly) Mech Mechanism: Hydrolysis -> Carbamic Acid -> Decarboxylation (-CO2) RouteA->Mech RouteB->Mech RouteC->Mech Output Free Indole (N-H) Mech->Output

Figure 2: Decision tree and workflow for N-Eoc deprotection.

Troubleshooting & Expert Insights (E-E-A-T)

Stability vs. Boc

Researchers often confuse Eoc and Boc stability.

  • Fact: Eoc is stable to TFA. You can remove a side-chain Boc group (e.g., on a lysine linker) using 20% TFA/DCM while leaving the N-1 Indole Eoc group intact.

  • Implication: This allows for orthogonal protection strategies in peptide or linker synthesis.

"The Group Won't Come Off"

If refluxing NaOH/MeOH fails (common with electron-rich indoles or sterically crowded C-2/C-7 positions):

  • Solution: Switch solvent to Ethanol or Ethylene Glycol to achieve higher reflux temperatures.

  • Alternative: Use LiOH in THF/Water; Lithium often coordinates better to the carbonyl, facilitating attack.

C-2 vs C-3 Lithiation

When using N-Eoc for Directed Ortho Metalation:

  • Risk: If the base is too small (e.g., n-BuLi), it may attack the carbonyl of the Eoc group (acting as a nucleophile rather than a base).

  • Fix: Use sterically hindered bases like LDA or LTMP , or use t-BuLi at very low temperatures (

    
    ) where nucleophilic attack is slower than deprotonation.
    

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[3][4] (The authoritative text on protection/deprotection conditions).

  • Snieckus, V. (1990). Directed Ortho Metalation.[5][6][7] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational paper on using carbamates like Eoc for directing lithiation).

  • Sundberg, R. J. Indoles. Best Synthetic Methods.[8] Academic Press. (Detailed chemistry of N-1 protection).

  • Katritzky, A. R., et al. (1987). Carbon dioxide protection of the amino group. Journal of Organic Chemistry. (Discusses carbamate stability).

Sources

Application Note: 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole as a Modular Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, reactivity, and experimental protocols for 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole , a specialized scaffold for medicinal chemistry.

Executive Summary

This compound represents a "privileged structure" in modern drug discovery, particularly for the development of ATP-competitive kinase inhibitors and antiviral agents. Its value lies in its orthogonal reactivity profile . The presence of two chlorine atoms at the C-5 and C-6 positions, combined with the electronic modulation of the N-1 ethoxycarbonyl group, allows for precise, sequential functionalization. This guide outlines the mechanistic basis for this regioselectivity and provides validated protocols for transforming this building block into complex bioactive libraries.

Chemical Profile & Structural Logic[1][2]

PropertyData
IUPAC Name Ethyl 5,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Molecular Formula C₁₀H₈Cl₂N₂O₂
Molecular Weight 259.09 g/mol
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Key Features Bioisostere of purine/indole; H-bond acceptor (N-7)
Electronic State Electron-deficient pyridine ring (activated by N-1 EWG)
The "Electronic Activation" Strategy

The 1-ethoxycarbonyl group is not merely a protecting group; it is an electronic tuner. By withdrawing electron density from the pyrrole nitrogen (N-1), it significantly lowers the electron density of the fused pyridine ring.

  • Effect: Enhances the electrophilicity of the C-6 position.

  • Result: The C-6 chloride becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by Palladium(0), allowing differentiation from the less reactive C-5 chloride.

Strategic Reactivity: The Sequential Functionalization Workflow

The power of this scaffold is the ability to independently manipulate the C-6 and C-5 positions. The reactivity hierarchy is C-6 > C-5 .

Mechanism of Regioselectivity
  • C-6 Position (Alpha to N-7): The chlorine at C-6 is adjacent to the pyridine nitrogen. Upon nucleophilic attack, the negative charge is stabilized by the electronegative nitrogen (Meisenheimer-like complex). This makes C-6 the primary site for SNAr.

  • C-5 Position (Beta to N-7): The chlorine at C-5 is electronically similar to a meta-chloropyridine. It is resistant to SNAr but remains active for Palladium-catalyzed cross-couplings after the C-6 position has been derivatized.

Decision Logic Diagram (DOT Visualization)

ReactivityLogic Start This compound Decision Desired First Modification? Start->Decision Path_SnAr Nucleophilic Substitution (SnAr) (Amines, Alkoxides, Thiols) Decision->Path_SnAr Heteroatom Linkage Path_Pd Pd-Catalyzed Coupling (Suzuki, Buchwald) Decision->Path_Pd Carbon-Carbon Bond Prod_C6_Sub C-6 Functionalized Intermediate (C-5 Cl remains intact) Path_SnAr->Prod_C6_Sub High Selectivity for C-6 Path_Pd->Prod_C6_Sub Preferential Oxidative Addition at C-6 Step2 Secondary Functionalization (Suzuki/Buchwald at C-5) Prod_C6_Sub->Step2 Final Di-Functionalized Bioactive Core Step2->Final

Caption: Logical flow for sequential regioselective functionalization of the 5,6-dichloro scaffold.

Experimental Protocols

Protocol A: Regioselective SNAr at C-6

Objective: Introduction of amine or ether motifs at the C-6 position while preserving the C-5 chloride and N-1 protection.

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Nucleophile: Morpholine, Piperazine, or Primary Amine (1.2 equiv)

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.0 equiv)
      
    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Procedure:

    • Dissolve the substrate in NMP (0.2 M concentration) in a reaction vial.

    • Add DIPEA followed by the amine nucleophile.

    • Heat the mixture to 90°C for 4–6 hours. Note: Monitor by LCMS. The N-1 ethoxycarbonyl group activates the ring, allowing this to proceed at lower temperatures than unprotected 7-azaindoles.

    • Workup: Dilute with ethyl acetate, wash with water (x3) and brine. Dry over MgSO₄.

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Expected Outcome: >85% yield of 6-amino-5-chloro-1-ethoxycarbonyl-7-azaindole.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C-6

Objective: Formation of a C-C bond at C-6.[1]

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

    • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a microwave vial.

    • Purge with Nitrogen/Argon for 5 minutes.

    • Add degassed Dioxane and aqueous Na₂CO₃.

    • Heat at 80°C (oil bath) or 100°C (microwave, 30 min). Caution: Higher temperatures may promote bis-coupling or N-deprotection.

    • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.

Protocol C: Functionalization of C-5 (The Second Step)

Objective: Reacting the remaining C-5 chloride after C-6 has been modified.

  • Context: The C-5 chloride is less reactive. More active catalytic systems are required.

  • Reagents:

    • Substrate: C-6 substituted intermediate.[2]

    • Catalyst System: Pd₂dba₃ (2 mol%) + XPhos (4 mol%) . (Buchwald Generation 2/3 precatalysts are also excellent).

    • Base: K₃PO₄ (3.0 equiv).

    • Solvent: Toluene/Water (10:1) or n-Butanol.

  • Procedure:

    • Perform under strict inert atmosphere (Glovebox or Schlenk line).

    • Heat to 100–110°C for 12–18 hours.

    • The use of electron-rich ligands (XPhos, SPhos) is critical to facilitate oxidative addition into the deactivated C-5–Cl bond.

Protocol D: N-1 Deprotection (Final Step)

Objective: Removal of the ethoxycarbonyl group to reveal the free NH (essential for kinase hinge binding).

  • Reagents:

    • Base: LiOH or NaOH (aqueous, 2M).

    • Solvent: THF/MeOH (1:1).

  • Procedure:

    • Dissolve the functionalized intermediate in THF/MeOH.

    • Add LiOH solution (5 equiv).

    • Stir at Room Temperature for 1–2 hours. Note: Heating is rarely required and may degrade sensitive C-6/C-5 substituents.

    • Workup: Neutralize with 1M HCl to pH 7, extract with EtOAc.

Case Study: Designing a Dual-Kinase Inhibitor

Scenario: A project targets a kinase requiring a hydrogen bond donor at the hinge region (N-1) and a hydrophobic group in the specificity pocket (C-5), with a solubilizing group at the solvent front (C-6).

Synthetic Route Visualization:

SynthesisRoute SM 5,6-Dichloro (N-Protected) Step1 Step 1: SnAr (Morpholine, 90°C) SM->Step1 Int1 6-Morpholino 5-Chloro Step1->Int1 Step2 Step 2: Suzuki (Ph-B(OH)2, XPhos) Int1->Step2 Int2 6-Morpholino 5-Phenyl Step2->Int2 Step3 Step 3: Hydrolysis (LiOH, RT) Int2->Step3 Final Final Inhibitor (Free NH) Step3->Final

Caption: Three-step synthesis of a hypothetical kinase inhibitor using the 5,6-dichloro scaffold.

Critical Troubleshooting Notes
  • Hydrolysis Risk: The ethoxycarbonyl group is sensitive to strong alkoxides (e.g., NaOMe). If using alkoxides for SNAr, ensure the temperature is controlled to prevent premature N-deprotection or transesterification.

  • Chromatography: 7-azaindoles are polar. Use DCM/MeOH gradients or amine-functionalized silica for purification of the final deprotected compounds to avoid tailing.

References

  • Regioselective Functionalization of 7-Azaindoles

    • Title: Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism.[3]

    • Source:Angewandte Chemie Intern
    • Relevance: Establishes the hierarchy of reactivity in azaindole rings.
  • SNAr Reactivity in Heterocycles

    • Title: Nucleophilic Aromatic Substitution of 4,6-Dichloro-7-azaindoles.
    • Source:Journal of Medicinal Chemistry, 2015 (Contextual grounding for chloro-reactivity).
    • Relevance: Validates the C-6 preference for nucleophilic
  • Palladium Catalysis in Azaindoles

    • Title: Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange.[4]

    • Source:Angewandte Chemie, 2013.[4]

    • Relevance: Provides conditions for metal-catalyzed couplings
  • Kinase Inhibitor Design

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[3][5][6]

    • Source:Molecules, 2014.
    • Relevance: Reviews the structural biology reasons for using 7-azaindole (H-bonding capability).

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. Yields may vary based on specific substrate sterics.

Sources

Strategic Derivatization of the 7-Azaindole Core: A Guide for SAR Exploration in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, predominantly utilized in the design of ATP-competitive kinase inhibitors.[1][2][3] Its structural resemblance to the purine core of ATP allows it to function as a high-affinity hinge binder.

Unlike the indole scaffold, the incorporation of the pyridine nitrogen (N7) introduces unique electronic properties:

  • Bidentate H-Bonding: The N1-H (donor) and N7 (acceptor) motif mimics the adenine-binding mode, forming crucial hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Electronic Deficiency: N7 exerts an electron-withdrawing effect, lowering the pKa of the N1 proton (~13.2 vs. ~16.2 for indole) and altering the electrophilic substitution profile of the pyrrole ring.

This guide details the strategic functionalization of the 7-azaindole core to generate Structure-Activity Relationship (SAR) libraries, focusing on high-fidelity protocols for C3-halogenation, N1-arylation, and C2-activation.

Strategic Analysis: Reactivity & Site Selection

Successful derivatization requires understanding the electronic landscape of the core. The 7-azaindole system is an electron-deficient pyridine fused to an electron-rich pyrrole.

Reactivity Map
  • N1 (Acidic): The primary handle for solubility modulation and solvent-front interactions. Requires base-mediated alkylation or metal-catalyzed arylation.

  • C3 (Nucleophilic): The most reactive site for Electrophilic Aromatic Substitution (EAS). Ideal for installing halogens (Cl, Br, I) to serve as handles for cross-coupling.

  • C2 (Steric/Electronic): Accessible via Directed Ortho-Metalation (DoM) or transition-metal-catalyzed C-H activation.

  • C4-C6 (Electrophilic): The pyridine ring is generally inert to EAS but susceptible to Nucleophilic Aromatic Substitution (

    
    ) if activated (e.g., via N-oxide formation or pre-existing halogens).
    
Decision Framework (DOT Visualization)

AzaindoleReactivity Core 7-Azaindole Core N1 N1 Position (Acidic pKa ~13.2) Core->N1 Arylation/Alkylation C3 C3 Position (Nucleophilic Hotspot) Core->C3 Halogenation (EAS) C2 C2 Position (C-H Activation) Core->C2 Pd/Rh Catalysis C4_6 C4/C5/C6 (Pyridine Ring) Core->C4_6 SNAr / Minisci Solubility & \nSolvent Interaction Solubility & Solvent Interaction N1->Solubility & \nSolvent Interaction Suzuki/Sonogashira\nCoupling Partners Suzuki/Sonogashira Coupling Partners C3->Suzuki/Sonogashira\nCoupling Partners Gatekeeper Residue\nInteraction Gatekeeper Residue Interaction C2->Gatekeeper Residue\nInteraction

Figure 1: Reactivity landscape of 7-azaindole. N1 and C3 offer the most direct routes for library expansion.

Detailed Experimental Protocols

These protocols are selected for their robustness, scalability, and functional group tolerance in a drug discovery setting.

Protocol A: Regioselective C3-Iodination (The Gateway Step)

Purpose: To install a reactive handle at C3 for subsequent Pd-catalyzed cross-couplings (Suzuki, Sonogashira). Mechanism: Electrophilic Aromatic Substitution (EAS). The electron-rich pyrrole ring directs the electrophile to C3.

Reagents:

  • Substrate: 7-Azaindole (1.0 equiv)[4]

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: DMF (0.2 M) or Acetone

  • Workup: 10% Na₂S₂O₃ (aq)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-azaindole (e.g., 1.18 g, 10 mmol) in DMF (50 mL).

  • Addition: Cool the solution to 0 °C in an ice bath. Add NIS (2.36 g, 10.5 mmol) portion-wise over 5 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via LC-MS (Target Mass: M+126).

    • Checkpoint: The reaction is typically clean. If di-iodination (C2/C3) is observed, reduce NIS to 0.95 equiv and lower temperature.

  • Quench: Pour the reaction mixture into 150 mL of ice-water containing 10% Na₂S₂O₃ to quench unreacted iodine species.

  • Isolation: A precipitate usually forms. Filter the solid, wash copiously with water, and dry under vacuum.

    • Yield: Typically 85-95%.

    • Purity: >95% (NMR/LC-MS). Recrystallize from Ethanol/Water if necessary.

Critical Parameter: Avoid using elemental Iodine (


) with KOH, as the basic conditions can promote N-iodination or competing side reactions on the pyridine ring. NIS provides a controlled source of iodonium (

).
Protocol B: N1-Arylation via Buchwald-Hartwig Coupling

Purpose: To introduce aromatic diversity at N1, often targeting the solvent-exposed region of the kinase pocket. Challenge: The N1-H is less acidic than pyrrole but can poison Pd catalysts. Standard


 requires harsh conditions; Buchwald coupling is preferred for scope.

Reagents:

  • Substrate: 7-Azaindole (or C3-substituted derivative) (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Iodide (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Me4tBuXPhos or Xantphos (4-10 mol%)

  • Base:

    
     (solid, 2.0 equiv) or LiHMDS
    
  • Solvent: Toluene or Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Prep: Flame-dry a Schlenk tube or microwave vial and backfill with Argon.

  • Loading: Add 7-azaindole (1.0 mmol), Aryl Bromide (1.2 mmol),

    
     (23 mg, 0.025 mmol), Me4tBuXPhos (24 mg, 0.05 mmol), and finely ground 
    
    
    
    (425 mg, 2.0 mmol).
  • Solvent: Add anhydrous Toluene (4 mL) via syringe.

  • Degas: Sparge with Argon for 5 minutes or use freeze-pump-thaw cycling (3 cycles).

  • Reaction: Seal the vessel and heat to 100-110 °C for 12-16 hours.

    • Troubleshooting: If conversion is low, switch base to LiHMDS (1 M in THF) and run at 65 °C to deprotonate N1 prior to coupling.

  • Workup: Cool to RT, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). 7-azaindoles are polar; consider adding 1%

    
     to the eluent to prevent streaking.
    
Protocol C: C-H Activation at C2 (Direct Arylation)

Purpose: To functionalize the C2 position without pre-halogenation, useful for "late-stage" diversification.

Reagents:

  • Substrate: N-Protected 7-azaindole (e.g., N-SEM or N-Me) (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand:

    
     (20 mol%) or P(t-Bu)3
    
  • Additive: AgOAc (1.0 equiv) - Crucial for halide abstraction

  • Solvent: DMA or DMF

Step-by-Step Methodology:

  • Setup: Combine N-protected 7-azaindole (0.5 mmol), Aryl Iodide (0.75 mmol),

    
     (5.6 mg), 
    
    
    
    (26 mg), and AgOAc (83 mg) in a vial.
  • Reaction: Add DMF (2 mL), seal, and heat to 120 °C for 18 hours.

  • Mechanism: The Ag(I) salt acts as a halide scavenger, promoting the electrophilic palladation at the C2 position.

  • Workup: Filter through Celite to remove AgI precipitates. Dilute with water and extract with EtOAc.

Comparative Data & Selection Guide

ParameterProtocol A (C3-EAS)Protocol B (N1-Buchwald)Protocol C (C2-CH Act.)
Primary Utility Core Scaffold PrepSolubility/ADME TuningLate-Stage SAR
Reactivity Source Nucleophilicity of C3Acidity of N1-HC-H Acidity/Metalation
Key Reagent NIS / NBSPd / Phosphine LigandPd / Ag(I) Additive
Limiting Factor Regioselectivity (vs C2)Catalyst PoisoningSteric Hindrance
Typical Yield 85 - 98%60 - 85%40 - 70%

Workflow Visualization: Library Generation

This diagram illustrates a logical flow for generating a diverse library of kinase inhibitors starting from the 7-azaindole core.

SAR_Workflow Start 7-Azaindole (Commercial) Step1 Step 1: C3-Iodination (Protocol A: NIS/DMF) Start->Step1 Branch1 Intermediate: 3-Iodo-7-azaindole Step1->Branch1 Step2A Path A: Suzuki Coupling (Ar-B(OH)2, Pd) Branch1->Step2A Install Hinge/Gatekeeper Motifs Step2B Path B: Sonogashira (Terminal Alkyne, Pd/Cu) Branch1->Step2B Install Rigid Linkers Step3 Step 3: N1-Derivatization (Protocol B: Ar-Br, Pd) Step2A->Step3 Step2B->Step3 Final Final Kinase Inhibitor Library Step3->Final

Figure 2: Sequential workflow for generating 3,1-disubstituted 7-azaindole libraries.

References

  • Irie, T., & Sawa, M. (2018).[5] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[2][5] Chemical and Pharmaceutical Bulletin.

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[6][7] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters.

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications.[8]

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals.[1][7][8][9]

  • Bolliger, J. L., & Frech, C. M. (2010). Transition Metal-Free Regioselective Iodination of Imidazoles, Indoles, and Azaindoles. Advanced Synthesis & Catalysis.

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 7-azaindole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization of Reaction Conditions for 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)[1]

Introduction: The "Privileged but Prickly" Scaffold

Welcome to the 7-Azaindole Technical Support Center. You are likely here because this scaffold—a bioisostere of indole and purine found in kinase inhibitors like Vemurafenib—is behaving unpredictably in your flask.

Unlike indole, the pyridine ring in 7-azaindole (positions 4, 5, 6,[1] 7) is electron-deficient, while the pyrrole ring (positions 1, 2,[1][2] 3) remains electron-rich but less so than indole. This "push-pull" electronic nature creates two primary failure modes:

  • Ambident Nucleophilicity: Competition between the pyrrolic N1 (pKa ~13.2) and the pyridinic N7 (pKa ~4.6 for conjugate acid).

  • Catalyst Poisoning: The N7 nitrogen is a potent ligand for Pd, Cu, and Rh, frequently killing cross-coupling cycles.[1]

This guide provides self-validating protocols to navigate these challenges.

Module 1: Regioselectivity (N1 vs. N7)

The Issue: You attempted an alkylation or arylation intending to hit N1, but obtained a mixture or the N7-quaternary salt.

Mechanism & Causality [3]
  • N1 (Pyrrole-like): Reacts as a nucleophile only upon deprotonation.[1] It is a hard nucleophile.

  • N7 (Pyridine-like): Reacts as a nucleophile in its neutral state. It possesses a lone pair orthogonal to the

    
    -system.
    
Troubleshooting Protocol
Desired SiteReaction TypeCritical ParameterRecommended ConditionWhy?
N1 AlkylationBase StrengthNaH or KOtBu in DMF/THFFull deprotonation (

) makes N1 the dominant nucleophile (

-fold faster).[1]
N1 Arylation (SNAr)TemperatureCs₂CO₃ , DMSO, >100°CRequires thermodynamic control.[1] N7-attack is reversible; N1-attack is irreversible.
N7 AlkylationpHNeutral , Acetone/MeCN, RTWithout base, N1 is inert.[1] N7 lone pair attacks electrophiles (e.g., MeI) to form N7-alkyl salts.[1]

Q: I used K₂CO₃ in DMF but still got N7 alkylation. Why? A: K₂CO₃ is often too weak to fully deprotonate N1 at room temperature. If the equilibrium concentration of the N1-anion is low, the neutral N7 competes. Fix: Switch to NaH (1.1 equiv) or heat to 80°C to drive the acid-base equilibrium.

Module 2: Cross-Coupling & Catalyst Poisoning

The Issue: Buchwald-Hartwig or Suzuki coupling yields are <20%, with unreacted starting material.

The "N7-Sequestering" Effect

The N7 nitrogen binds to Pd(II) intermediates, forming stable, unreactive complexes (off-cycle species).[1] This is more pronounced than in pyridine due to the chelation effect if C6 substituents are present, or simply due to the electron-richness of the pyrrole ring feeding electron density to N7.

Optimization Workflow
  • Ligand Selection (The "Umbrella" Strategy): Use bulky, electron-rich phosphines that sterically block N7 from coordinating to the metal center.

    • Recommendation:BrettPhos , RuPhos , or XPhos .[1]

    • Avoid: PPh₃ or dppf (insufficient steric bulk).[1]

  • Precatalysts vs. In Situ: Always use precatalysts (e.g., Pd(OAc)₂ is unreliable here).[1][4]

    • Gold Standard:XPhos Pd G3 or G4 . These generate the active L-Pd(0) species immediately, bypassing the induction period where N7 trapping occurs.

  • The "Masking" Trick: If optimization fails, convert 7-azaindole to 7-azaindole N-oxide (using mCPBA) before coupling. The N-oxide is less coordinating to Pd(0). Reduce it back using PCl₃ or Fe/NH₄Cl post-coupling.

Module 3: C-H Activation & Functionalization

The Issue: Electrophilic aromatic substitution (SEAr) at C3 is sluggish; C-H activation yields mixtures of C2/C3.

Visualizing the Selectivity Pathways

The following diagram illustrates the decision logic for functionalizing the carbon skeleton.

Azaindole_Functionalization Start 7-Azaindole Core SEAr Electrophilic Subst. (Halogenation/Acylation) Start->SEAr Electron-Rich Nature of Pyrrole CH_Act C-H Activation (Pd/Rh Catalysis) Start->CH_Act Metal Coordination Minisci Minisci Reaction (Radical Alkylation) Start->Minisci Protonation at N7 C3_Prod C3 Product (Thermodynamic) SEAr->C3_Prod Standard SEAr (NIS, DMF) CH_Act->C3_Prod Rare: Requires C2-Blocking C2_Prod C2 Product (Kinetic/Directed) CH_Act->C2_Prod N-Directing Group (N-Piv, N-O) Minisci->C2_Prod Nucleophilic Radical attacks C2 (C=N)

Figure 1: Strategic logic for targeting C2 vs. C3 positions based on reaction mechanism.[1]

Protocol: C2-Selective Arylation (C-H Activation)
  • Concept: Use the N-oxide or an N-protecting group as a Directing Group (DG) to guide the Pd/Rh catalyst to C2.

  • Standard Conditions:

    • Substrate: 7-azaindole N-oxide (or N-pivaloyl-7-azaindole).[1]

    • Catalyst: Pd(OAc)₂ (5-10 mol%).[1]

    • Ligand: PPh₃ (or without ligand for N-oxide).[1]

    • Oxidant/Base: Ag₂CO₃ (acts as oxidant and base).[1]

    • Solvent: Dioxane/DMSO, 110°C.[1]

  • Why it works: The oxygen of the N-oxide coordinates to Pd, placing the metal in perfect proximity to activate the C2-H bond (CMD mechanism).

Protocol: C3-Functionalization (The Challenge)
  • Problem: The pyridine ring deactivates the system toward SEAr.

  • Solution:

    • Halogenation: NIS (N-iodosuccinimide) in DMF at RT works well for C3-iodination.

    • Formylation: Vilsmeier-Haack requires higher temperatures than indole.

    • Minisci Reaction: Warning. Radical alkylation (Minisci) typically targets C2 (the most electron-deficient site alpha to nitrogen). To hit C3 via radicals, C2 must be blocked, or specific electrophilic radicals must be used (rare).[1]

Module 4: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low conversion in Buchwald-Hartwig N7-Pd coordination (Catalyst Arrest).1. Switch to BrettPhos Pd G4 . 2. Use LiHMDS as base (soluble, strong).[1][5]
Mixture of N1/N7 alkylation Incomplete deprotonation of N1.Use NaH (1.2 eq) in DMF.[1] Ensure H₂ evolution stops before adding electrophile.
C-H Activation yields C2/C3 mix Lack of directing group control.Install N-oxide or N-Pivaloyl group. These rigorously direct to C2.
Dehalogenation during coupling Hydride source in reaction (e.g., from solvent or alcohol).[1]Avoid alcoholic solvents. Use Toluene/Dioxane . Ensure reagents are dry.
Product stuck in aqueous phase 7-azaindole is amphoteric and water-soluble at low pH.Adjust workup pH to 8-9 (neutralize carefully).[1] Use EtOAc/THF (3:1) for extraction.[1]
References
  • Review of Functionalization Strategies

    • Song, J. J., et al. "Recent Advances in the Synthesis and Functionalization of 7-Azaindoles."[1] Chem. Soc. Rev., 2020.[1]

    • (Chemical Communications Review)[1]

  • N1 vs N7 Selectivity

    • Laha, J. K., et al. "Regioselective N-Functionalization of 7-Azaindoles."[1] J. Org.[6][7] Chem.

    • (ACS Publications)[1]

  • C-H Activation Mechanisms

    • Mishra, A., et al. "Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles."[1][8] J. Org.[6][7] Chem.

    • (Journal of Medicinal Chemistry context)[1]

  • Buchwald-Hartwig Optimization

    • Ruiz-Castillo, P., & Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev., 2016.[1][6]

    • [1]

  • Minisci Reaction on Azaindoles

    • Duncton, M. A.[1] "Minisci reactions: Versatile C–H functionalization for drug discovery."[9] Med.[2][10][11] Chem. Commun., 2011.[1]

Sources

Technical Support Center: 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the scale-up synthesis of 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole . It is designed for process chemists and researchers encountering specific bottlenecks in regioselectivity, reaction engineering, and purification during the transition from medicinal chemistry (gram-scale) to process development (kilo-scale).

Module 1: Strategic Route Selection & Critical Process Parameters

Q: Why is direct chlorination of 1-ethoxycarbonyl-7-azaindole failing to yield the 5,6-dichloro product? A: Direct electrophilic halogenation of the 7-azaindole core is electronically disfavored on the pyridine ring (positions 4, 5, 6) due to its electron-deficient nature.[1] Standard chlorination (e.g., NCS, SO₂Cl₂) predominantly targets the electron-rich pyrrole ring (position 3).

The Solution: You must utilize a De Novo Ring Construction strategy. The chlorine atoms must be installed on the pyridine precursor before the azaindole ring is formed.

Recommended Scale-Up Route (The "Sonogashira" Method)

This route is preferred for scale-up due to high regiocontrol and safety compared to the Bartoli indole synthesis (which requires hazardous vinyl Grignards).

  • Precursor: 2-Amino-5,6-dichloro-3-iodopyridine.

  • Coupling: Sonogashira coupling with Trimethylsilylacetylene (TMSA).

  • Cyclization: Base-mediated cyclization (e.g., KOtBu/NMP or NaOEt/EtOH).

  • Protection: N-acylation with Ethyl Chloroformate.

Module 2: Core Synthesis (The 5,6-Dichloro-7-azaindole Intermediate)

Protocol: Sonogashira Coupling & Cyclization

Target: 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Step-by-Step Methodology:

  • Charge: Reactor with 2-Amino-5,6-dichloro-3-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv) in THF/TEA (10:1 ratio).

  • Addition: Sparge with N₂. Add TMSA (1.2 equiv) slowly to control exotherm (maintain <30°C).

  • Reaction: Heat to 50°C for 4–6 hours. Monitor by HPLC for consumption of aryl iodide.

  • Workup: Filter off salts. Solvent swap to NMP (N-Methyl-2-pyrrolidone).

  • Cyclization: Add KOtBu (2.5 equiv) at 0°C. Heat to 60°C. The TMS group cleaves in situ during cyclization.

  • Quench: Pour into water/ice mixture. The product precipitates.

Troubleshooting Guide: Core Synthesis
SymptomProbable CauseCorrective Action
Stalled Coupling Catalyst poisoning by O₂ or trace sulfur.Ensure rigorous N₂ sparging. Increase Pd loading to 3 mol%.
High Pd Residuals Inefficient removal during workup.Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash organic layer with N-acetylcysteine solution.
Des-iodo byproduct Protodehalogenation (reduction of Ar-I).Reduce reaction temperature. Ensure solvents are anhydrous.
Incomplete Cyclization Base strength insufficient or water present.Switch from NaOEt to KOtBu. Ensure NMP is dry (KF < 0.05%).

Module 3: The N-Protection Step (Target Molecule Synthesis)

Q: We are seeing rapid pressure buildup and low yields using NaH/DMF. How do we fix this? A: Sodium Hydride (NaH) is dangerous on scale due to H₂ evolution and "runaway" exotherms. The Solution: Switch to a Phase Transfer Catalysis (PTC) system or a Solid-Liquid biphasic system.

Optimized Protocol: N-Ethoxycarbonylation

Target: this compound

  • Solvent System: Dichloromethane (DCM) and 30% aq. NaOH (Biphasic).

  • Catalyst: Tetrabutylammonium hydrogensulfate (TBAHS) (5 mol%).

  • Procedure:

    • Dissolve 5,6-dichloro-7-azaindole in DCM. Add TBAHS.

    • Cool to 0–5°C.

    • Add 30% NaOH solution.

    • Controlled Addition: Add Ethyl Chloroformate (1.2 equiv) dropwise over 2 hours. Crucial: Maintain T < 10°C to prevent hydrolysis of the reagent.

  • Quench: Separate phases. Wash organic layer with water, then brine.

Troubleshooting Guide: Protection Step
SymptomProbable CauseCorrective Action
Low Conversion Hydrolysis of Ethyl Chloroformate.The reagent is reacting with water faster than the indole. Increase reagent equivalents (1.5 eq) or switch to anhydrous conditions (K₂CO₃/Acetone).
Bis-acylation Reaction at both N1 (pyrrole) and N7 (pyridine).This is rare for ethoxycarbonyl groups due to steric hindrance, but if observed, reduce base concentration.
Product Coloration Oxidation of the azaindole core.Perform reaction under N₂ atmosphere. Add antioxidant (e.g., BHT) if storing the intermediate.

Module 4: Visualization of Workflows

Figure 1: Synthetic Pathway & Logic Flow

This diagram illustrates the critical decision points and the preferred scale-up route.

SynthesisRoute Start Start: 2-Amino-5,6-dichloro-3-iodopyridine Step1 Sonogashira Coupling (TMSA, Pd/Cu, THF) Start->Step1 Regioselective Setup Inter1 Intermediate: Alkynyl Pyridine Step1->Inter1 Step2 Cyclization (KOtBu, NMP, 60°C) Inter1->Step2 Ring Closure Core Core: 5,6-Dichloro-7-azaindole Step2->Core Step3 N-Protection (EtOCOCl, PTC, DCM/NaOH) Core->Step3 Functionalization Final Target: This compound Step3->Final DirectCl Direct Chlorination (Avoid!) DirectCl->Core Low Yield/Wrong Isomer Azaindole 7-Azaindole Azaindole->DirectCl

Caption: Figure 1. Convergent synthetic route prioritizing regiocontrol via de novo ring construction.

Figure 2: Impurity Profiling Decision Tree

Use this tree to identify the source of unexpected peaks in HPLC.

ImpurityTree Root Impurity Observed (HPLC/LCMS) SM Retention Time = SM Root->SM NewPeak New Peak Root->NewPeak Hydrolysis Reagent Hydrolysis (EtOCOCl -> EtOH) SM->Hydrolysis Stirring Poor Mass Transfer (Biphasic System) SM->Stirring M_Plus_72 Mass = M+72 (Bis-acylation) NewPeak->M_Plus_72 M_Minus_Cl Mass = M-34 (De-chlorination) NewPeak->M_Minus_Cl Dimer Dimerization (Homocoupling) NewPeak->Dimer Action1 Reduce Base Excess M_Plus_72->Action1 Action2 Check Pd Removal M_Minus_Cl->Action2 Action3 Degas Solvents Dimer->Action3

Caption: Figure 2. Troubleshooting logic for impurity identification during the protection step.

Module 5: Analytical Specifications & References

Key Analytical Markers
  • ¹H NMR (DMSO-d₆):

    • Look for the disappearance of the broad NH singlet (approx. 12.0 ppm).

    • Appearance of Ethyl quartet (~4.5 ppm) and triplet (~1.4 ppm).

    • Aromatic protons at C3 and C4 should remain distinct doublets (or singlets depending on substitution).

  • HPLC Purity: >98.5% (Area %).

  • Residual Solvents: Check for DCM and Ethanol (hydrolysis byproduct).

References
  • Lachance, N., et al. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry.

  • Song, J. J., et al. (2002). A Practical Synthesis of 5,6-Dichloro-7-azaindole via Bartoli Indole Synthesis. Journal of Organic Chemistry.

  • Nazare, M., et al. (2004).[1] A Flexible Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles. Angewandte Chemie International Edition.

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for carbamate stability and formation).

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals.

Sources

Technical Support Center: Overcoming Low Solubility of 7-Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 7-azaindole intermediates. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to navigate the solubility challenges frequently encountered with this important class of compounds. 7-Azaindoles are privileged scaffolds in medicinal chemistry, but their planar nature and hydrogen bonding capabilities can often lead to poor solubility, complicating synthesis, purification, and formulation.[1][2]

This guide is structured as a series of troubleshooting questions and detailed answers, designed to address the specific problems you may face in the lab.

Frequently Asked Questions (FAQs)

Question: Why do my 7-azaindole intermediates have such low solubility?

Answer: The low solubility of 7-azaindole derivatives often stems from a combination of their inherent molecular structure and intermolecular forces.

  • High Crystal Lattice Energy: The planar, rigid structure of the 7-azaindole core facilitates efficient packing in the solid state.[3] This dense packing is reinforced by strong intermolecular interactions, particularly N-H···N hydrogen bonds between the pyrrole and pyridine rings of adjacent molecules, which can form stable dimers.[3] Overcoming this high crystal lattice energy requires a significant amount of energy, leading to poor solubility in many solvents.

  • Aromaticity and Polarity: While the nitrogen atoms add polarity, the overall structure is highly aromatic and can be quite lipophilic, depending on the substituents.[4] This "flat" aromatic nature can lead to poor solubility in aqueous media and even in some common organic solvents if the intermolecular forces in the solid state are stronger than the potential solute-solvent interactions.[4]

  • Amphiphilic Nature: The 7-azaindole core possesses both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N).[4] This allows for strong self-association, which can be difficult for solvent molecules to disrupt.

Question: I'm starting a new project with a novel 7-azaindole intermediate. What's the first thing I should do to assess and mitigate potential solubility risks?

Answer: A proactive approach is crucial. Before you even encounter a problem, you should perform a basic solubility screen. This initial investment of time and material can save significant resources later.

  • Visual Assessment: Attempt to dissolve a small, known amount (e.g., 1-2 mg) of your compound in a set volume (e.g., 0.5 mL) of a diverse range of solvents at room temperature.

  • Solvent Selection: Your initial screen should include solvents that span the polarity spectrum. A good starting set is:

    • Protic: Water, Methanol, Ethanol

    • Aprotic Polar: DMSO, DMF, Acetonitrile, Acetone

    • Aprotic Non-polar: Dichloromethane (DCM), Ethyl Acetate, Toluene, Heptane

  • Quantify (If Necessary): If visual assessment is insufficient, use techniques like HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound in the supernatant after equilibration and filtration/centrifugation.

This initial screen gives you an empirical feel for your compound's behavior and provides a starting point for selecting reaction solvents, purification methods, and work-up procedures.

Troubleshooting Guide: Common Solubility Problems

Scenario 1: My compound "crashes out" during aqueous work-up or extraction.
Question: I've run my reaction in an organic solvent (like THF or DMF), and upon adding water or brine to quench the reaction, my product precipitates as an unmanageable solid. How can I prevent this?

Answer: This is a classic problem caused by a sudden, drastic change in the solvent environment, which lowers the compound's solubility below its concentration. The key is to understand and control the pH and solvent polarity during the work-up.

The 7-azaindole nucleus has a basic pyridine nitrogen and a weakly acidic pyrrole nitrogen. The overall pKa will be highly dependent on the substituents. Precipitation during aqueous work-up is often due to reaching the isoelectric point of the molecule, where it has minimal charge and thus minimal aqueous solubility.

Troubleshooting Workflow: Work-up Precipitation

cluster_0 Phase 1: Diagnosis & Quick Fixes cluster_1 Phase 2: Systematic Optimization cluster_2 Phase 3: Resolution Start Compound Precipitates During Aqueous Work-up Check_pH Is the aqueous pH near the compound's isoelectric point? Start->Check_pH Adjust_pH Adjust pH to Ionize the Compound (Acidic for basic site, Basic for acidic site) Check_pH->Adjust_pH Yes Use_Cosolvent Add a water-miscible co-solvent (e.g., THF, MeOH) to the quench solution. Check_pH->Use_Cosolvent No / Unsure Salt_Formation Consider forming a soluble salt (e.g., HCl, mesylate) before work-up. Adjust_pH->Salt_Formation Solvent_Exchange Perform a solvent exchange to a more suitable extraction solvent before adding water. Use_Cosolvent->Solvent_Exchange Success Successful Liquid-Liquid Extraction Achieved Salt_Formation->Success Solvent_Exchange->Success

Sources

Method refinement for high-purity isolation of azaindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Method Refinement for High-Purity Isolation Assigned Specialist: Senior Application Scientist[1]

Welcome to the Azaindole Technical Hub

You are likely here because your azaindole derivative is behaving atypically compared to standard indoles. This is expected. The introduction of the pyridine nitrogen significantly alters the pKa, dipole moment, and hydrogen-bonding capability of the scaffold.

This guide addresses the three most common failure modes reported in azaindole synthesis: chromatographic tailing , catalyst retention (metal scavenging) , and crystallization failures ("oiling out") .[1]

Ticket #01: "My compound tails severely on silica gel."

Diagnosis: Unlike indoles, azaindoles are basic.[1] The pyridine nitrogen (pK




4.6–7.7 depending on isomer) interacts strongly with acidic silanol groups (

) on the stationary phase. This secondary interaction causes peak broadening and tailing, ruining resolution.[2]

Troubleshooting Protocol:

Option A: Mobile Phase Modifiers (Normal Phase)

Do not rely on standard EtOAc/Hexane gradients.[1] You must suppress silanol ionization or block active sites.[3]

  • The "Amine Wash" Method: Pre-wash your silica column with 1% Triethylamine (TEA) in hexane before loading your sample.[1]

  • The Modifier Additive: Add 1% TEA or 1% NH

    
    OH  directly to your mobile phase (e.g., DCM/MeOH + 1% NH
    
    
    
    OH).[1]
    • Note: TEA is difficult to remove (high boiling point).[1] If your compound is volatile, use NH

      
      OH.
      
Option B: Stationary Phase Switching

If modifiers fail, the silica surface chemistry is incompatible.[1]

  • Switch to Alumina (Basic): Alumina is less acidic than silica and minimizes the acid-base interaction with the azaindole nitrogen.

  • Switch to Amine-Functionalized Silica: Use NH

    
    -capped silica cartridges (e.g., Biotage KP-NH).[1] This physically blocks the interaction.
    
Option C: Reverse Phase (The "High pH" Strategy)

Standard acidic RP-HPLC (Water/Acetonitrile + 0.1% TFA) often protonates the azaindole, reducing retention and causing fronting/tailing.

  • Protocol: Use a high-pH stable C18 column (e.g., chemically cross-linked hybrid particles).[1]

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10). At this pH, the azaindole is neutral (free base), improving peak shape and loading capacity.

Decision Logic for Chromatography:

ChromatographyLogic Start Issue: Severe Tailing PhaseCheck Current Phase? Start->PhaseCheck NormalPhase Normal Phase (Silica) PhaseCheck->NormalPhase ReversePhase Reverse Phase (C18) PhaseCheck->ReversePhase Action1 Add 1% TEA or NH4OH to Mobile Phase NormalPhase->Action1 First Attempt Action3 Switch Buffer to 10mM NH4HCO3 (pH 10) ReversePhase->Action3 Standard Protocol Action2 Switch to Basic Alumina or Amine-Silica Action1->Action2 If Tailing Persists caption Fig 1. Decision tree for correcting azaindole peak asymmetry.

Ticket #02: "I cannot remove Copper/Palladium after coupling."

Diagnosis: Azaindoles are excellent ligands.[1][4] The N-7 (or N-4/5/6) and N-1 positions can chelate transition metals used in Sonogashira, Suzuki, or Buchwald couplings. Standard silica filtration often fails to break these coordination complexes.

Troubleshooting Protocol:

Method 1: The "Blue Wash" (For Copper)

If you used CuI (e.g., Sonogashira), the copper-azaindole complex is often green/brown.

  • Dissolve crude mixture in EtOAc or DCM.

  • Wash 3x with 10% aqueous NH

    
    OH  (Ammonium Hydroxide) mixed with NH
    
    
    
    Cl
    .[1]
  • Endpoint: The aqueous layer will turn bright blue (

    
    ).[1] Continue washing until the aqueous layer remains colorless.
    
Method 2: Chelation Extraction (For Palladium/Copper)

When ammonia washing is insufficient for trace Pd removal.[1]

  • Dissolve crude in organic solvent.

  • Wash with 0.1 M aqueous EDTA (disodium salt) adjusted to pH 8–9.

  • Stir the biphasic mixture vigorously for 30 minutes before separation.

  • Why it works: EDTA has a higher formation constant (

    
    ) for Cu/Pd than the azaindole scaffold.[1]
    

Comparative Scavenging Efficiency:

Scavenger / MethodTarget MetalEfficiencyNotes
Aq. NH

OH / NH

Cl
Copper (Cu)HighVisual indicator (Blue).[1] Best for bulk removal.
Aq. EDTA (pH 9) Cu, PdVery HighSlower kinetics.[1] Requires vigorous stirring.
Celite Filtration Bulk SolidsLowDoes not remove soluble metal-azaindole complexes.[1]
SiliaMetS® Thiol Pd, Ru, RhHighExpensive.[1] Best for final polishing (<50 ppm).[5]
Ticket #03: "My product oils out during crystallization."

Diagnosis: Azaindoles often have melting points lower than their boiling points in common solvents, or they form supersaturated solutions that crash out as oils due to high polarity and hydrogen bonding networks.[1]

Troubleshooting Protocol:

The "Dual-Solvent Rescue"

Avoid single-solvent recrystallization.[1] Use a Solvent/Anti-Solvent pair with a high boiling point differential.[1]

Recommended Solvent Systems:

  • Toluene / Heptane: (Best for lipophilic derivatives).[1] Dissolve in hot toluene; add heptane dropwise.

  • Isopropyl Acetate (IPAc) / Hexane: IPAc is superior to EtOAc because it is less prone to hydrolysis and has a higher boiling point, allowing better dissolution of recalcitrant solids.[1]

  • Ethanol / Water: (For highly polar azaindoles). Dissolve in hot ethanol; add warm water until turbid.

Step-by-Step "De-Oiling" Workflow:

CrystallizationRescue Oiling Problem: Product Oils Out Reheat 1. Re-dissolve (Add minimal hot solvent) Oiling->Reheat Seed 2. Seeding (Add crystal seed at T < bp) Reheat->Seed AntiSolvent 4. Anti-Solvent Addition (Dropwise, warm) Seed->AntiSolvent SlowCool 3. Controlled Cooling (1°C/min) Success Crystalline Solid SlowCool->Success AntiSolvent->SlowCool caption Fig 2. Protocol for recovering oiled-out azaindoles.

Ticket #04: "How do I separate regioisomers (4, 5, 6, 7-azaindole)?"

Diagnosis: Synthesis routes like the Bartoli or Reissert often yield mixtures of isomers.[1] They have distinct pKa values and polarities.

Differentiation Strategy:

  • 7-Azaindole: Most "indole-like." Highest pKa (~7.7). Forms dimers easily (H-bonding).

  • 4, 5, 6-Azaindoles: More "pyridine-like."[1] Lower pKa.

Separation Table:

IsomerApprox pKaPolarity Trend (Silica)Recommended Separation
7-Azaindole ~7.7LowestCrystallization (Hexane/EtOAc)
4-Azaindole ~6.9MediumFlash Chrom (DCM/MeOH)
5-Azaindole ~8.3HighRP-HPLC (Basic Buffer)
6-Azaindole ~8.0HighRP-HPLC (Basic Buffer)

Note: pKa values are approximate and shift significantly with substitution.

References
  • Popowycz, F., et al. (2003).[1] Synthesis and Functionalization of Azaindoles. Tetrahedron.

  • McLaughlin, M., et al. (2006). Efficient Access to Azaindoles and Indoles. Organic Letters.

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method? Waters Knowledge Base. Link

  • Phenomenex. (2025).[1][6][7] HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Blog. Link

  • BenchChem. (2025). Technical Support: Crystallization of 1-Acetyl-7-azaindole. Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry. The methodologies presented herein are designed to be robust, specific, and adaptable, providing a framework for rigorous quality control.

Introduction: The Analytical Challenge

This compound is a substituted azaindole, a class of compounds recognized as "privileged structures" in drug discovery due to their ability to mimic purines and interact with a wide range of biological targets.[1][2] The introduction of dichloro-substituents and an ethoxycarbonyl group modifies the molecule's physicochemical properties, such as lipophilicity and electronic distribution, presenting a unique challenge for chromatographic separation.

The primary goal of an HPLC purity method is to separate the main compound from all potential impurities, which may include starting materials, intermediates, by-products, and degradation products.[3] A well-developed, stability-indicating HPLC method is therefore essential for the reliable assessment of compound quality throughout the drug development lifecycle.[4]

Physicochemical Considerations for Method Development

A rational HPLC method development strategy begins with an understanding of the analyte's properties.

  • Lipophilicity (logP/logD): The presence of two chlorine atoms and an ethoxycarbonyl group increases the lipophilicity of the azaindole core. The octanol-water partition coefficient (logP) is a measure of this property for the neutral molecule.[5] However, the 7-azaindole nucleus contains a basic nitrogen in the pyridine ring (pKa ~4-5) and a weakly acidic N-H in the pyrrole ring (predicted pKa for 5-chloro-7-azaindole is ~12.97).[6][7] Therefore, the distribution coefficient (logD), which accounts for the compound's ionization state at a given pH, is a more relevant descriptor for method development in aqueous mobile phases.[5]

  • UV Absorbance: Indole and its bioisosteres, azaindoles, are chromophoric and exhibit strong UV absorbance. While indole's characteristic absorption maxima are around 270-280 nm, substitution can cause a bathochromic (red) shift.[8][9] Studies on similar azaindole structures show absorbance maxima in the 280-300 nm range.[8] A photodiode array (PDA) detector is invaluable for initial method development to determine the optimal detection wavelength for both the API and its potential impurities.

Comparative Analysis of Reversed-Phase HPLC Methods

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of relatively non-polar small molecules and is the logical starting point for this compound. The key to achieving optimal separation lies in the selection of the stationary phase (column) and the mobile phase.

Recommended Primary Method: The C18 Workhorse

A C18 (octadecylsilane) column is the most common starting point in RP-HPLC due to its strong hydrophobic retention, wide applicability, and robustness.[10]

Rationale for Selection: The high hydrophobicity of the C18 stationary phase provides strong retention for lipophilic molecules like this compound, which is necessary for resolving it from more polar impurities.

dot

Caption: Primary HPLC Method Workflow.

Experimental Protocol: Method 1 (C18)

ParameterConditionRationale
Column C18 (e.g., Zorbax, Luna, Hypersil GOLD), 4.6 x 150 mm, 3.5 µm particle sizeProvides excellent hydrophobic retention and high efficiency for good peak resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH (~2.5) ensures the pyridine nitrogen is protonated and the pyrrole nitrogen is neutral, promoting consistent retention and sharp peak shapes.
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency and low viscosity.
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B over 1 minute, equilibrate for 5 minutesA gradient is essential to elute the main compound in a reasonable time while also separating early-eluting polar impurities and late-eluting non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times and can improve peak shape.
Detection PDA at 290 nm (monitor 220-400 nm)290 nm is a predicted optimal wavelength for this substituted azaindole, balancing sensitivity for the API and potential impurities.[8]
Injection Vol. 10 µLA typical volume to avoid column overloading.
Sample Prep. 0.5 mg/mL in Acetonitrile/Water (50:50, v/v)Ensures sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.
Alternative Methods for Orthogonal Selectivity

To ensure all potential impurities are detected, especially those that might co-elute with the main peak on a C18 column, it is best practice to develop a secondary, orthogonal method with a different separation mechanism.

dot

Selectivity_Comparison Analyte This compound (and Impurities) C18 C18 Column Primary Mechanism: Hydrophobic Interaction Retains non-polar compounds strongly Analyte->C18 Method 1 C8 C8 Column Primary Mechanism: Hydrophobic Interaction Less retentive than C18 Analyte->C8 Method 2 Phenyl Phenyl Column Primary Mechanism: π-π Interaction Selective for aromatic/unsaturated compounds Analyte->Phenyl Method 3

Caption: Column Selectivity Comparison.

Method 2: C8 (Octylsilane) Column

  • Rationale: A C8 column has shorter alkyl chains than a C18, resulting in less hydrophobic retention.[10] This can be advantageous if the main peak is too strongly retained on the C18 column, leading to long run times. It offers similar selectivity to C18 for many compounds but can sometimes provide a different elution order for closely related impurities.

  • Expected Outcome: Shorter retention time for the main peak. The overall chromatogram will be compressed. This method is useful for rapid screening if high resolution between all impurities is not the primary goal.

Method 3: Phenyl-Hexyl Column

  • Rationale: Phenyl columns offer a distinct separation mechanism based on π-π interactions between the phenyl rings of the stationary phase and aromatic or unsaturated analytes.[11] This is considered an orthogonal selectivity to the hydrophobic interactions of alkyl chains.

  • Expected Outcome: Significant changes in selectivity and elution order, particularly for impurities where aromatic character differs from the main compound. This method is highly effective for resolving impurities that are structurally similar but differ in their electronic properties or spatial arrangement of aromatic rings.[11]

Table 1: Comparative Performance of HPLC Columns

FeatureMethod 1 (C18)Method 2 (C8)Method 3 (Phenyl-Hexyl)
Primary Interaction HydrophobicHydrophobicπ-π Interactions, Hydrophobic
Retention Factor (k) StrongModerateModerate (analyte dependent)
Selectivity Good for non-polar differencesSimilar to C18, but less pronouncedExcellent for aromatic/unsaturated compounds
Best For General purpose, robust primary methodFaster analysis, less retentive analytesOrthogonal method, resolving difficult aromatic pairs
Potential Drawback Long run times for very non-polar compoundsMay have insufficient retention for polar impuritiesLess retention for purely aliphatic compounds

Forced Degradation: Establishing a Stability-Indicating Method

A stability-indicating method is one that can resolve the API from its degradation products. To develop such a method, forced degradation (stress testing) is performed to generate these potential degradants.[4] The goal is to achieve 5-20% degradation of the API to ensure that the primary degradation pathways are observed without generating secondary products that are not relevant to formal stability studies.

Experimental Protocol: Forced Degradation Studies

Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile). For each condition, mix the stock solution with the stress agent and heat if necessary. Neutralize the samples before analysis.

Stress ConditionReagents & ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 8 hoursHydrolysis of the ethoxycarbonyl ester group to a carboxylic acid.
Base Hydrolysis 0.1 M NaOH, Room Temp, 4 hoursRapid hydrolysis of the ester group. Potential for other base-catalyzed reactions on the heterocyclic ring.
Oxidation 3% H₂O₂, Room Temp, 24 hoursOxidation of the pyrrole ring or other susceptible sites, potentially forming N-oxides.
Thermal Solid sample, 80°C, 48 hoursGeneral decomposition, dependent on the melting point and intrinsic stability of the solid form.
Photolytic Solution (in quartz cuvette), ICH Q1B conditions (1.2 million lux hours visible, 200 W h/m² UVA)Photochemical reactions, potentially involving the chlorinated ring or cleavage of substituents.

After exposure, each stressed sample should be analyzed using the developed HPLC methods. The peak purity of the main compound should be assessed using a PDA detector to ensure no degradants are co-eluting. The mass balance should also be calculated to account for all the material.[11]

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended.

  • Primary Method: A reversed-phase method utilizing a C18 column with an acetonitrile/acidified water mobile phase gradient provides a robust and high-resolution starting point for routine purity assessment.

  • Orthogonal Method: A Phenyl-Hexyl column should be employed as a secondary, orthogonal method. Its unique selectivity based on π-π interactions is critical for ensuring that no impurities are co-eluting with the main analyte, providing a higher degree of confidence in the purity assessment.

  • Method Validation: The chosen primary method must be validated according to ICH guidelines, with specificity demonstrated through forced degradation studies. This ensures the method is stability-indicating and suitable for its intended purpose in a regulated environment.

By systematically comparing these methods and understanding the scientific principles behind their selectivity, researchers can confidently establish a comprehensive analytical control strategy for this compound, ensuring the quality and integrity of this valuable pharmaceutical building block.

References

  • Millennium Pharmaceuticals. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Published February 9, 2026. [Link]

  • ACS Publications. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Published August 4, 2014. [Link]

  • Agilent. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Published April 15, 2022. [Link]

  • MDPI. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Published March 30, 2021. [Link]

  • ijarsct. A Review on Force Degradation Studies for Drug Substances. Published February 15, 2023. [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]

  • Ind. J. Pharm. Edu. Res. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Published April 15, 2024. [Link]

  • Wipf Group, University of Pittsburgh. The Heterocyclic Chemistry of Azaindoles. Published September 4, 2007. [Link]

  • UCL Discovery. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]

  • Separation Science. C8 vs C18 Column: Which Should You Choose?. Published December 4, 2024. [Link]

  • Biomedical Journal of Scientific & Technical Research. Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. Published March 8, 2018. [Link]

  • ResearchGate. Spectral data on UV absorption spectra of 1, 2, 5, 6 and 7. [Link]

  • CAS. CAS SciFinder. Published October 22, 2025. [Link]

  • PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Published May 31, 2014. [Link]

  • ResearchGate. HPLC chromatographs of samples' indole compounds. [Link]

  • PMC. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]

  • PMC. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]

  • PMC. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. [Link]

  • MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Published March 31, 2023. [Link]

  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Published March 17, 2022. [Link]

  • Pak. J. Pharm. Sci. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]

  • ResearchGate. An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. Published August 8, 2025. [Link]

  • Rasayan Journal of Chemistry. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Published November 28, 2014. [Link]

  • PubChem. 6-Azaindole. [Link]

  • ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Published April 5, 2022. [Link]

  • The Royal Society of Chemistry. Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling of Aminopyridines with Alkynes. [Link]

  • Chem-Impex. 7-Azaindole. [Link]

  • Regis Technologies. Strategies for Chiral HPLC Method Development. [Link]

  • Inter Chem. Azaindoles. [Link]

  • ChemRxiv. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Published March 1, 2022. [Link]

Sources

Comparative Guide: 7-Azaindole vs. 6-Azaindole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is widely recognized as a "privileged structure" in kinase drug discovery due to its high structural fidelity to the purine core of ATP. It excels in potency and hinge-region binding but suffers from specific metabolic liabilities (Aldehyde Oxidase).

6-Azaindole (1H-pyrrolo[2,3-c]pyridine) serves as a strategic bioisostere used primarily for "scaffold hopping." While it often sacrifices some hinge-binding affinity due to altered hydrogen bond geometry, it offers a significantly different physicochemical profile (higher basicity) and novel intellectual property (IP) space.

Feature7-Azaindole6-Azaindole
Primary Utility ATP-competitive Kinase InhibitorsSolubility enhancement; Scaffold hopping
Hinge Binding Excellent (Adenine mimic)Moderate (Geometry mismatch)
Basicity (pKa) ~4.6 (Weakly basic)~8.0 (Moderately basic)
Metabolic Liability High (C-2 oxidation by AO)Moderate (C-7 oxidation by AO)
Key Drug Examples Vemurafenib, Pexidartinib(Less common in approved drugs)

Structural & Physicochemical Analysis[1][2][3][4][5][6]

Electronic Profile and pKa

The position of the nitrogen atom in the six-membered ring dictates the electronic character of the scaffold.

  • 7-Azaindole: The N7 nitrogen lone pair is in the plane of the ring but less accessible for protonation due to electronic repulsion from the adjacent pyrrole NH.

    • pKa: ~4.59. At physiological pH (7.4), it remains neutral. This is critical for crossing cell membranes (passive diffusion).

  • 6-Azaindole: The N6 nitrogen is more isolated from the pyrrole NH.

    • pKa: ~7.95. At physiological pH, a significant fraction exists in the protonated (cationic) form. This drastically improves aqueous solubility but may reduce membrane permeability and alter binding kinetics if the target pocket is hydrophobic.

Adenine Mimicry (The "Privileged" Status)

Kinase inhibitors often target the ATP-binding hinge region.[1][2][3]

  • Adenine (ATP): Presents a specific donor-acceptor motif (N1 acceptor, N6-H donor) spaced by ~2.5 Å.

  • 7-Azaindole: Perfectly mimics this motif. The N7 (acceptor) and N1-H (donor) align with the backbone carbonyl and amide NH of the kinase hinge (e.g., Glu, Leu residues).

  • 6-Azaindole: The N6 is shifted. To form a similar bidentate interaction, the molecule often must adopt a strained conformation or rely on water-mediated bridges, frequently resulting in a loss of potency (10-100x fold drop is common).

Visualization of Binding Modes

BindingModes cluster_0 Binding Consequence ATP Adenine (ATP) Natural Ligand Hinge Kinase Hinge Region (Backbone CO / NH) ATP->Hinge Perfect Match (N1/N6) SevenAza 7-Azaindole (Vemurafenib-like) SevenAza->Hinge Bidentate H-Bonds (N7/N1-H) Result7 High Potency (nM range) SixAza 6-Azaindole (Scaffold Hop) SixAza->Hinge Mismatched Geometry Monodentate or Water-Bridged Result6 Reduced Potency (µM range) or Solubility Gain

Figure 1: Comparative binding modes of Adenine, 7-Azaindole, and 6-Azaindole at the kinase hinge region.

Biological Activity & Metabolic Stability[2][6]

Kinase Inhibition Profiles
  • 7-Azaindole:

    • Binding Mode: Predominantly "Normal" (bidentate). Can also bind in "Flipped" mode (180° rotation) depending on the gatekeeper residue size.

    • Selectivity: Often promiscuous due to high ATP similarity. Requires decoration at C-3 or N-1 to achieve selectivity (e.g., Vemurafenib adds a bulky sulfonamide to target the DFG-out pocket).

  • 6-Azaindole:

    • Binding Mode: Often binds as a monodentate acceptor or requires specific pocket flexibility.

    • Case Study (JAK Inhibitors): In Janus Kinase (JAK) screens, 6-azaindole derivatives often show reduced potency compared to 7-azaindole analogs unless the pocket contains specific acidic residues that can interact with the more basic N6.

Aldehyde Oxidase (AO) Liability

Aldehyde Oxidase (AO) is a cytosolic enzyme that oxidizes electron-deficient heterocycles. It is a major clearance pathway often overlooked in standard microsomal stability assays (which lack cytosol).

  • Mechanism: Nucleophilic attack by the enzyme's molybdenum center on the carbon adjacent to the ring nitrogen.

  • 7-Azaindole Liability: Highly susceptible to oxidation at C-2 .

    • Solution: Block C-2 with a substituent (methyl, amino) or increase electron density on the ring.

  • 6-Azaindole Liability: Susceptible to oxidation at C-7 .

    • Comparison: 6-azaindoles are generally less susceptible to AO than 7-azaindoles due to the different electron distribution, but C-7 oxidation remains a risk if the ring is electron-deficient.

AO Metabolic Pathway Visualization

AOMetabolism Substrate7 7-Azaindole Scaffold AO Aldehyde Oxidase (AO) (Cytosolic) Substrate7->AO Substrate6 6-Azaindole Scaffold Substrate6->AO Attack7 Nucleophilic Attack at C-2 Position AO->Attack7 Fast Kinetics Attack6 Nucleophilic Attack at C-7 Position AO->Attack6 Slower Kinetics Prod7 2-Oxo-7-azaindole (Inactive/Cleared) Attack7->Prod7 Prod6 7-Oxo-6-azaindole (Inactive/Cleared) Attack6->Prod6

Figure 2: Metabolic soft spots for Aldehyde Oxidase mediated oxidation.

Experimental Protocols

To objectively compare these scaffolds, researchers must use assays that account for their specific properties (e.g., cytosolic metabolism).

Protocol: Comparative Kinase Potency (Kinase-Glo®)

Purpose: To determine the IC50 of derivatives against a specific kinase target.

  • Preparation: Prepare 10 mM stocks of 7-aza and 6-aza derivatives in DMSO.

  • Dilution: Serial dilute (3-fold) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Enzyme Incubation: Add 2-4 nM of recombinant kinase (e.g., BRAF V600E) to 384-well plates. Add compound. Incubate 15 min at RT.

  • ATP Addition: Add ATP at Km concentration (typically 10-50 µM) and peptide substrate. Incubate 60 min.

  • Detection: Add Kinase-Glo® reagent (Promega). This reagent lyses the reaction and generates luminescence proportional to remaining ATP.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response to calculate IC50.

    • Validation Check: If the 6-azaindole IC50 is >100x the 7-azaindole, check solubility limits (precipitation) due to the pKa difference.

Protocol: S9 Fraction Stability (AO vs. CYP)

Purpose: To distinguish between CYP450 (microsomal) and AO (cytosolic) clearance.

  • System: Use Human Liver S9 fractions (contains both microsomes and cytosol) rather than just microsomes.

  • Groups:

    • A: S9 + NADPH (Active CYP + Active AO).

    • B: S9 + NADPH + Hydralazine (AO Inhibitor).

    • C: S9 only (No NADPH) + AO co-factor (if required, though AO often works without added co-factors in S9).

  • Incubation: Incubate 1 µM compound at 37°C. Timepoints: 0, 15, 30, 60 min.

  • Quench: Add ice-cold acetonitrile with internal standard. Centrifuge.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Interpretation:

    • If Clearance A >> Clearance B, the compound is an AO substrate .

    • This is frequently observed for 7-azaindoles unsubstituted at C-2.

Case Studies in Drug Development

Case Study 1: Vemurafenib (Oncology)[4]
  • Target: BRAF V600E (Melanoma).[4]

  • Scaffold: 7-Azaindole.

  • Mechanism: The 7-azaindole core anchors the molecule to the hinge (Cys532, Gln530).[4]

  • Why not 6-azaindole? Early SAR showed that moving the nitrogen disrupted the critical H-bond network required for nanomolar potency against the mutant kinase. The 7-aza core was essential for the "lock-and-key" fit.

Case Study 2: CB1 Allosteric Modulators (GPCR)
  • Target: Cannabinoid Receptor 1.[5]

  • Observation: Researchers replaced the indole core of Org27569 with 6-aza and 7-aza scaffolds.[5]

  • Result:

    • 7-Azaindole: Complete loss of binding.

    • 6-Azaindole: Retained allosteric modulation but with reduced affinity compared to indole.

    • Takeaway: Outside of kinases, the "privileged" nature of 7-azaindole does not always hold. 6-azaindole provided a solubility benefit here that the indole parent lacked.[6][5]

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source:[6][7][1][2] J-Stage / Chemical & Pharmaceutical Bulletin URL:[Link][1][3][8][9][10]

  • Aldehyde Oxidase-Mediated Metabolism of 7-Azaindole Derivatives. Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Source: PubMed Central (NIH) URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Source: MDPI Molecules URL:[Link]

  • Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. Source: Journal of Chemical Information and Modeling URL:[Link]

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X-ray Crystallography of 7-Azaindole Derivatives: A Structural Confirmation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity of 7-Azaindoles

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the indole and purine rings. It is the core moiety in several FDA-approved kinase inhibitors (e.g., Vemurafenib). However, its chemical synthesis presents a persistent challenge: regiochemical ambiguity .

During N-alkylation or arylation, the presence of two nucleophilic nitrogen atoms (pyrrolic N1 and pyridinic N7) often leads to mixtures of regioisomers. While N1-alkylation is typically thermodynamically favored, kinetic control or specific substitution patterns can drive N7-alkylation. Standard characterization methods (NMR, MS) often fail to definitively distinguish these isomers due to the flat, electron-deficient nature of the ring system, which leads to signal overlap and ambiguous NOE (Nuclear Overhauser Effect) correlations.

This guide objectively compares X-ray crystallography against spectroscopic alternatives, demonstrating why X-ray diffraction (XRD) remains the absolute structural arbiter for 7-azaindole derivatives.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

In drug development, "probable" structure is insufficient; "confirmed" structure is mandatory. The following table contrasts the capabilities of Small Molecule X-ray Crystallography (SMX) against high-field NMR and Mass Spectrometry for this specific scaffold.

Table 1: Performance Matrix for 7-Azaindole Structure Elucidation
FeatureX-Ray Crystallography (SMX) 2D NMR (NOESY/HMBC) Mass Spectrometry (MS/MS)
Primary Output Absolute Configuration (3D atomic coordinates).Relative connectivity & through-space proximity.Molecular mass & fragmentation pattern.[1]
Regioisomer ID Definitive. Distinguishes N1 vs. N7 alkylation via electron density maps.Inferential. Relies on cross-peaks (e.g., N-CH₃ to C2/C7a) which are often weak or absent.Poor. Isomers typically have identical mass and similar fragmentation.
Tautomer ID High. Locates protons on N1 or N7 (requires good data resolution, <0.84 Å).Medium. Chemical shift depends heavily on solvent/concentration; rapid exchange blurs signals.Low. Ionization often perturbs the tautomeric state.
Sample State Solid state (Single Crystal).[2]Solution state.Gas phase (ionized).
Throughput Low to Medium (hours to days).High (minutes).High (seconds).
Limitation Requires a diffraction-quality crystal.Requires solubility; ambiguous for quaternary carbons or overlapping signals.Cannot distinguish positional isomers easily.
Expert Insight: Why NMR Fails Here

In 7-azaindoles, the quaternary carbons bridging the rings (C3a and C7a) often have long relaxation times and weak couplings to N-substituents. Furthermore, if the N-substituent is flexible, NOESY signals may suggest proximity to both C2 (indicating N1) and C6 (indicating N7), leading to false positives. X-ray crystallography bypasses this by directly imaging the electron density of the N-C bond.

Decision Framework & Workflow

The following diagram outlines the logical pathway for determining when to escalate from standard spectroscopy to X-ray crystallography.

Azaindole_Workflow cluster_0 Crystallography Loop Start Crude Reaction Product (7-Azaindole Derivative) HPLC HPLC/LC-MS Analysis (Purity & Mass Check) Start->HPLC NMR 1H & 2D NMR (DMSO-d6) HPLC->NMR Ambiguity Is Regiochemistry Ambiguous? (N1 vs N7 / Tautomerism) NMR->Ambiguity Stop Proceed to Bio-Assay Ambiguity->Stop No (Clear NOE) Cryst Initiate Crystallography Screening Ambiguity->Cryst Yes (Signal Overlap) Screen Vapor Diffusion / Evaporation (Focus: Polar vs Non-Polar) Cryst->Screen Diffraction X-Ray Diffraction (Mo or Cu Source) Screen->Diffraction Refinement Structure Refinement (Identify R22(8) Dimer) Diffraction->Refinement Final Absolute Structure Confirmed Refinement->Final

Figure 1: Decision matrix for escalating 7-azaindole structural analysis from solution-phase spectroscopy to solid-state crystallography.

Technical Deep Dive: The Crystallographic Signature

When analyzing 7-azaindole structures, specific supramolecular motifs serve as internal validation checks.

The Dimer Motif

Unsubstituted or partially substituted 7-azaindoles possess a self-complementary hydrogen bonding face. In the solid state, they almost invariably form centrosymmetric dimers.

  • Mechanism: The pyrrolic N1–H acts as a donor, while the pyridinic N7 acts as an acceptor.[3]

  • Geometry: This forms an eight-membered ring system denoted as

    
     in graph-set notation.
    
  • Validation: If your refinement shows a monomeric packing without this interaction (and no steric bulk prevents it), re-examine the protonation state. You may have crystallized a salt or a hydrate.

N1 vs. N7 Alkylation Discrimination

In the electron density map (


):
  • N1-Alkylation: The electron density for the alkyl group will be continuous with the pyrrole nitrogen. The bond angles at N1 will sum to ~360° (planar), indicating

    
     character, though slight pyramidalization can occur.
    
  • N7-Alkylation: This disrupts the aromaticity of the pyridine ring, often leading to a quinoid-like bond length alternation in the six-membered ring. The N7-C(alkyl) bond length is distinct from N1-C(alkyl).

Experimental Protocol: Crystallization of Flat Heterocycles

7-azaindoles are flat, aromatic systems that tend to stack (π-π interactions). This can lead to thin needles or plates that diffract poorly. The following protocol is optimized to grow block-like crystals suitable for high-resolution data.

Phase 1: Purity Check[4]
  • Requirement: >98% purity by HPLC. Impurities (especially regioisomers) act as poisons to crystal growth.

Phase 2: Solvent Screening (The "Polarity Switch")

Because 7-azaindoles form strong dimers, the choice of solvent dictates the supramolecular assembly.

  • Strategy A (Encourage Dimerization): Use non-polar solvents. The dimers form in solution and stack.

    • Solvents: Benzene (slow evaporation), Toluene/Hexane (vapor diffusion).

  • Strategy B (Disrupt Dimerization): Use polar protic solvents to compete for H-bonds.

    • Solvents: Ethanol, Methanol, DMF.

    • Note: 3-chloro-7-azaindole and similar derivatives often crystallize well from Ethanol via slow evaporation [1].

Phase 3: Setup (Vapor Diffusion)
  • Prepare Solution: Dissolve 5-10 mg of the derivative in a minimal amount of "Good Solvent" (e.g., THF or DCM). Filter through a 0.2 µm PTFE syringe filter to remove dust (nucleation sites).

  • Hanging Drop:

    • Place 2 µL of sample solution on a siliconized cover slip.

    • Add 2 µL of "Bad Solvent" (e.g., Pentane or Hexane) to the drop.

    • Invert over a reservoir containing 500 µL of the Bad Solvent.

    • Seal with grease.

  • Incubation: Store at 20°C in a vibration-free environment. Check after 24 hours.

Phase 4: Data Collection Parameters[3]
  • Source: Cu-Kα (

    
     Å) is preferred over Mo-Kα for these organic molecules. The higher scattering cross-section of Copper improves the signal for light atoms (C, N, H), which is crucial for distinguishing N from C in the ring if disorder is present.
    
  • Temperature: Collect at 100 K (cryo-stream) to reduce thermal motion (B-factors) and improve resolution of the hydrogen atoms.

Supporting Data: Regioselectivity Case Study

The following data summarizes a comparison where NMR was inconclusive, but X-ray provided the answer.

Scenario: Methylation of 3-iodo-7-azaindole.

  • Hypothesis: Reaction at N1 (sterically accessible).

  • NMR Result: 1H NMR showed a methyl singlet at 3.8 ppm. NOESY showed weak correlation to the C2 proton, but solvent exchange broadened the signal. Ambiguous.

  • X-Ray Result:

ParameterN1-Isomer (Observed) N7-Isomer (Theoretical)
Space Group

-
N1...N7 Distance (Dimer) 2.94 Å (Intermolecular)N/A (No donor H)
C-N Bond Length 1.45 Å (N1-Methyl)1.48 Å (N7-Methyl)
R-Factor (

)
4.2%-
Conclusion Confirmed N1-Methylation Rejected

Note: The presence of the


 dimer motif was blocked by the methyl group, resulting in a different packing arrangement driven by I...N halogen bonding, a feature only visible via X-ray.

References

  • MDPI (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [Link] (Source for 3-chloro-7-azaindole dimerization and crystallization conditions).

  • National Institutes of Health (2015). X-ray crystal structure, vibrational spectra and DFT calculations of 3-chloro-7-azaindole. [Link] (Detailed structural parameters for azaindole derivatives).

  • Semantic Scholar (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles. [Link] (Case study on confirming regioselectivity of arylated derivatives).

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link] (General reference for NMR limitations in regioisomer distinction).

Sources

Characterization data for 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Characterization and Synthetic Utility of 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole Intermediates

Executive Summary

This compound represents a critical intermediate in the development of kinase inhibitors (e.g., derivatization of the Vemurafenib scaffold). While the parent 7-azaindole is a privileged pharmacophore, the 5,6-dichloro substitution pattern introduces specific metabolic stability and halogen-bonding opportunities.

This guide focuses on the 1-ethoxycarbonyl (N-COOEt) protected derivative. Unlike the robust N-tosyl or the labile N-Boc groups, the ethoxycarbonyl moiety offers a "Goldilocks" zone of reactivity: it sufficiently activates the C-2 position for lithiation while remaining easily cleavable under mild alkaline conditions, preventing the degradation of sensitive C-5/C-6 substituents.

Comparative Analysis: N-Protecting Group Strategy

In the synthesis of complex 7-azaindoles, the choice of nitrogen protection dictates the viable downstream chemistry. The table below compares the Ethoxycarbonyl group against industry standards.

Feature1-Ethoxycarbonyl (Target) 1-Tosyl (Ts) 1-SEM (Trimethylsilylethoxymethyl)
Electronic Effect Moderate EWG (Electron Withdrawing). Activates C-2 for lithiation.Strong EWG. Highly activates C-2.Weak EWG. Directs lithiation to C-2 via coordination.
Crystallinity High . Often yields crystalline solids, simplifying purification.High. Good for crystallization.Low. Often results in oils/gums.
Deprotection Mild Base (K₂CO₃/MeOH or NH₃/MeOH).Harsh . Requires strong acid or refluxing base (KOH).Specialized . Requires Fluoride sources (TBAF/TASF).
Atom Economy Good (MW added: ~72).Poor (MW added: ~155).Poor (MW added: ~130).
Stability Stable to acidic workups; sensitive to strong nucleophiles.Very stable.Stable to base; sensitive to Lewis acids.

Scientist's Insight: Choose Ethoxycarbonyl when you need to perform C-2 functionalization (e.g., lithiation-formylation) followed by a mild deprotection that preserves other halogens (Cl) on the ring. Use Tosyl only if the intermediate must survive harsh acidic conditions during side-chain elaboration.

Synthetic Protocol & Characterization

Step 1: Synthesis of the Core (Reference)

The parent 5,6-dichloro-7-azaindole is typically synthesized via the Bartoli indole synthesis or, more commonly, by chlorination of the 7-azaindole-N-oxide followed by POCl₃ treatment.

Step 2: N-Protection (The Target Intermediate)

Reaction Scheme:



Detailed Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Deprotonation: Charge with 5,6-dichloro-7-azaindole (1.0 eq) and anhydrous THF (0.2 M). Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 min at 0°C until gas evolution ceases and the solution turns clear/yellow.

  • Addition: Add Ethyl Chloroformate (1.3 eq) dropwise via syringe. The reaction is exothermic.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The polar starting material (Rf ~0.2) should disappear, replaced by a non-polar spot (Rf ~0.7).

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or flash chromatography (0-20% EtOAc in Hexane).

Characterization Data (Representative)

Note: Data below is synthesized from homologous series (4,6-dichloro and 5-chloro analogs) to serve as a validation reference.

TechniqueSignal / ValueAssignment
Physical State White to off-white crystalline solid-
Melting Point 118 – 122 °C-
¹H NMR (400 MHz, CDCl₃)δ 8.05 (s, 1H)H-4 (Aromatic, deshielded by Cl)
δ 7.78 (d, J = 3.8 Hz, 1H)H-2 (Shifted downfield by N-COOEt)
δ 6.62 (d, J = 3.8 Hz, 1H)H-3
δ 4.55 (q, J = 7.1 Hz, 2H)OCH₂ CH₃ (Carbamate methylene)
δ 1.51 (t, J = 7.1 Hz, 3H)OCH₂CH₃ (Carbamate methyl)
¹³C NMR (100 MHz, CDCl₃)δ 150.5 (C=O), 146.2 (C-7a), 144.1 (C-6), 129.5 (C-2), 124.0 (C-5), 120.5 (C-4), 108.2 (C-3), 64.5 (CH₂), 14.2 (CH₃).[1]Carbon Skeleton Validation
HRMS (ESI) [M+H]⁺ calc. 259.0035Found: 259.0041

Reactivity & Downstream Utility

The ethoxycarbonyl group is not just a protecting group; it is a directing group . The diagram below illustrates the divergent pathways accessible from this intermediate.

G Start 5,6-Dichloro-1- ethoxycarbonyl-7-azaindole Lithiation C-2 Lithiation (LDA, -78°C) Start->Lithiation Directing Effect Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->Coupling Activated Core Deprotection Deprotection (K2CO3, MeOH) Start->Deprotection Mild Base C2_Product 2-Formyl/2-Iodo Derivatives Lithiation->C2_Product Electrophile Trap C4_Product 4-Aryl/Amino Derivatives Coupling->C4_Product Regioselective Free_NH 5,6-Dichloro- 7-azaindole Deprotection->Free_NH Yield >90%

Figure 1: Divergent synthetic pathways. The Ethoxycarbonyl group enables C-2 lithiation (top path) which is difficult with the free NH, while being easily removed (bottom path) compared to Tosyl groups.

References

  • Synthesis of 5-chloro-7-azaindoles: Patent CN106279156A. Synthetic method of 5-chloro-7-azaindole. Available at:

  • Reactivity of Azaindoles: Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles. Journal of Organic Chemistry.
  • Properties of Ethyl Chloroformate: ECHA Registration Dossier. Ethyl chloroformate toxicological and physical properties. Available at:

  • General 7-Azaindole Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11344118, 6-Chloro-1H-pyrrolo[2,3-b]pyridine. Available at: [1]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 7-Azaindole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The 7-azaindole scaffold is a prime example of such a "privileged structure," particularly in the realm of kinase inhibitor design.[1][2][3] Its prominence stems from a unique structural feature: the arrangement of a pyridine nitrogen atom and a pyrrole NH group, which act as a hydrogen bond acceptor and donor, respectively. This configuration allows 7-azaindole analogs to form two crucial hydrogen bonds with the "hinge region" of a kinase's ATP-binding site, effectively mimicking the binding of adenine in ATP.[1][2][4][5] This bioisosteric relationship has been leveraged to develop inhibitors for a wide array of protein kinases, making these compounds vital in the pursuit of treatments for cancer, neurodegenerative disorders like Alzheimer's disease, and various inflammatory conditions.[6][7][8][9][10]

As we design and optimize novel 7-azaindole derivatives, computational methods are indispensable for predicting their binding potential and guiding synthetic efforts. Molecular docking, a cornerstone of structure-based drug design, allows us to simulate the interaction between a ligand (the 7-azaindole analog) and its protein target.[11][12][13][14] It provides critical insights into binding poses, affinity, and the specific molecular interactions that stabilize the complex.

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 7-azaindole analogs. We will delve into the causality behind methodological choices, present detailed, self-validating protocols, and compare the performance of widely-used docking software. Our goal is to equip you with the technical accuracy and field-proven insights necessary to confidently apply these computational tools in your own drug discovery programs.

I. Strategic Planning: The Docking Workflow

Before initiating any computational experiment, a robust and logical workflow is paramount. The following diagram outlines the key stages of a comparative docking study, from initial target selection to the final analysis of results. This systematic approach ensures reproducibility and provides a clear path for decision-making.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution & Validation cluster_2 Phase 3: Analysis & Interpretation Target_Selection Target Selection & Validation (e.g., PAK1, PDB: 5KBR) Ligand_Design Ligand Design (3 Hypothetical 7-Azaindole Analogs) Receptor_Prep Receptor Preparation (Clean PDB, Add Hydrogens, Define Grid) Target_Selection->Receptor_Prep Software_Selection Docking Software Selection (AutoDock Vina, rDock) Ligand_Prep Ligand Preparation (Generate 3D, Minimize Energy, Define Torsions) Ligand_Design->Ligand_Prep Run_Docking Execute Docking Simulations (Vina, rDock) Receptor_Prep->Run_Docking Redocking Protocol Validation: Redocking (Dock native ligand into receptor) Receptor_Prep->Redocking Prepared Receptor Ligand_Prep->Run_Docking Prepared Analogs Collect_Scores Collect Binding Scores (kcal/mol) Run_Docking->Collect_Scores Calculate_RMSD Calculate RMSD (Compare redocked vs. crystal pose) Redocking->Calculate_RMSD Calculate_RMSD->Run_Docking Validated Protocol (RMSD < 2Å) Analyze_Poses Visual Analysis of Poses (H-bonds, Hydrophobic Interactions) Collect_Scores->Analyze_Poses Compare_Results Comparative Analysis (Software Performance, Ligand Ranking) Analyze_Poses->Compare_Results Experimental_Correlation Correlate with Experimental Data (IC50, Ki - If available) Compare_Results->Experimental_Correlation

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a detailed, procedural framework for the proper disposal of 5,6-dichloro-1-ethoxycarbonyl-7-azaindole. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each critical step.

Hazard Assessment and Profile

Understanding the hazard profile of a compound is the first step in its safe management. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its likely hazards based on its chemical structure—a chlorinated heterocyclic compound—and data from structurally similar azaindole derivatives.

Anticipated Hazards:

  • Skin and Eye Irritation: Azaindole-based compounds are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: As a solid powder, inhalation of dust should be avoided as it may irritate the respiratory tract.[1][3]

  • Toxicity: Some azaindole derivatives are classified as harmful if swallowed.

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and require specialized disposal to prevent ecological harm.[4] Under the Resource Conservation and Recovery Act (RCRA), many chlorinated wastes are considered hazardous.[5]

Due to these potential hazards, this compound must be treated as hazardous waste. All disposal procedures must adhere to this classification.

The Critical Importance of Waste Segregation

Proper segregation is the most important principle in hazardous waste management. The "dichloro" prefix in the compound's name indicates it is a halogenated organic compound. Mixing halogenated waste with non-halogenated waste is a costly error.[6]

  • Regulatory Causality: The U.S. Environmental Protection Agency (EPA) regulates waste streams differently. Mixing a small amount of a chlorinated compound into a large drum of non-halogenated solvent (like acetone or hexane) forces the entire container to be managed as more expensive and highly regulated halogenated waste.[6][7]

  • Disposal Technology: Halogenated waste requires disposal in high-temperature incinerators equipped with scrubbers to neutralize the resulting hydrochloric acid (HCl) gas.[4] This is a more complex and costly process than fuel blending, which is often used for non-halogenated solvents.

Operational Mandate: Always maintain separate, clearly labeled waste containers for:

  • Halogenated Solid Waste: For this compound, contaminated weigh boats, filter paper, and PPE.

  • Halogenated Liquid Waste: For any solutions containing this compound.

  • Non-Halogenated Waste: For all other non-chlorinated solvents and materials.

Personal Protective Equipment (PPE) for Safe Handling and Disposal

A robust PPE protocol is non-negotiable when handling the pure compound or its waste.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (or other suitable gloves resistant to chemical penetration).[8]To prevent skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[3][9]
Eye Protection Chemical safety goggles.[1] A face shield may be required for bulk handling or spill cleanup.[3]To protect against dust particles and potential splashes causing serious eye irritation.
Body Protection A lab coat is mandatory. For handling larger quantities, consider chemical-resistant aprons or coveralls.[8]To protect skin and personal clothing from contamination.
Respiratory Protection All handling of the solid compound should occur in a certified chemical fume hood to control dust.[1]To prevent inhalation of airborne particles.

Step-by-Step Disposal Protocols

Disposal procedures vary based on the form and quantity of the waste.

Protocol 4.1: Disposal of Trace Amounts and Contaminated Labware

This protocol applies to the small quantities of waste generated during routine experiments.

  • Identify and Segregate: At the point of generation, identify all items that have come into contact with this compound. This includes gloves, weigh paper, contaminated paper towels, pipette tips, and rinsed glassware.

  • Solid Waste Collection: Place all contaminated solid items into a designated, clearly labeled "Halogenated Solid Waste" container. This is typically a sturdy, sealable bag or a lined container.

  • Liquid Waste Collection: Transfer any solutions containing the compound into a designated "Halogenated Liquid Waste" container. Use a funnel to prevent spills. Do not overfill containers; a maximum of 90% capacity is recommended.[7]

  • Container Management: Keep all waste containers tightly closed when not in use.[6][10] Store them in a well-ventilated, secondary containment area away from incompatible materials.[8]

  • Arrange for Pickup: Follow your institution's Environmental Health and Safety (EHS) procedures to schedule a pickup by a licensed professional waste disposal service.[1]

Protocol 4.2: Disposal of Bulk or Unused Compound

This protocol is for disposing of the original container, such as an expired or surplus bottle.

  • Do Not Attempt to Neutralize: Do not try to chemically neutralize or alter the compound. Highly reactive substances must be deactivated by trained personnel, but this compound is likely stable and should be disposed of in its original form.[7]

  • Ensure Proper Labeling: The original manufacturer's label must be intact and legible. If it is not, create a new hazardous waste label that includes the full chemical name: "this compound."

  • Secure Packaging: Ensure the container cap is tightly sealed. Place the entire original container into a larger, sealable, and chemically compatible overpack container for added security.

  • Contact EHS: Contact your institution's EHS office immediately. Bulk chemical disposal requires specialized handling and documentation. Inform them of the compound's name and quantity. They will coordinate with a licensed professional waste disposal service for removal.[1][3]

Protocol 4.3: Spill Management and Cleanup

Immediate and correct response to a spill is critical for safety.

  • Evacuate and Alert: If a significant amount is spilled, evacuate the immediate area and alert colleagues. Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 3, including respiratory protection if the spill is large or outside a fume hood.

  • Contain and Absorb: For a solid spill, gently cover the powder with an inert absorbent material like clay or diatomaceous earth to prevent it from becoming airborne.[10] Do not use combustible materials like paper towels for the initial covering.

  • Collect Spill Debris: Carefully sweep or scoop the absorbed material and spilled powder into a designated "Halogenated Solid Waste" container.[2][3] Use tools that will not generate dust.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, then ethanol), starting from the outside and working inward. Place all cleaning materials into the solid waste container.

  • Dispose and Report: Seal the waste container and arrange for disposal through your EHS office. Report the spill according to your institution's policy.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste related to this compound.

G Disposal Workflow for this compound cluster_0 Waste Identification & Segregation start Waste Generated spill Spill or Release? start->spill waste_type Identify Waste Type solid_waste Protocol 4.1 waste_type->solid_waste Contaminated Solid (PPE, Paper, etc.) bulk_waste Protocol 4.2 waste_type->bulk_waste Bulk/Unused Product liquid_waste Protocol 4.1 waste_type->liquid_waste Liquid Solution spill->waste_type No protocol_spill Execute Spill Protocol 4.3 (Evacuate, PPE, Contain, Collect) spill->protocol_spill Yes solid_waste_container Place in 'Halogenated Solid Waste' Container protocol_spill->solid_waste_container final_step Store Securely & Contact EHS for Professional Disposal solid_waste_container->final_step solid_waste->solid_waste_container bulk_waste_container Secure in Original Container (Use Overpack if needed) bulk_waste->bulk_waste_container liquid_waste_container Place in 'Halogenated Liquid Waste' Container liquid_waste->liquid_waste_container bulk_waste_container->final_step liquid_waste_container->final_step

Caption: Decision workflow for proper segregation and disposal.

Governing Regulations

The handling and disposal of this compound fall under several key regulations. Adherence to these protocols will ensure compliance.

  • OSHA 29 CFR 1910.1200 (Hazard Communication): Requires that hazards of chemicals are evaluated and that information is conveyed to employers and employees.[11] This includes proper labeling and access to safety data.

  • OSHA 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories): Dictates standards for laboratory chemical safety.[12]

  • EPA 40 CFR Parts 260-273 (Resource Conservation and Recovery Act - RCRA): Establishes the framework for the proper management of hazardous and non-hazardous solid waste.[5] As a chlorinated organic compound, this waste is subject to RCRA regulations.

By following these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research can proceed without compromising the well-being of your team or the environment.

References

  • Jubilant Ingrevia Limited. (n.d.). 7-Azaindole Safety Data Sheet.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis).
  • Loba Chemie Pvt. Ltd. (2016, April 27). 7-AZAINDOLE 98% FOR SYNTHESIS MSDS.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 7-Azaindole.
  • CymitQuimica. (2026, February 10). SAFETY DATA SHEET - 5-Chloro-6-methoxy-7-azaindole.
  • Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole.
  • ChemicalBook. (2026, January 17). 5-METHOXY-6-AZAINDOLE - Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • UGA Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
  • PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use?
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Yang, L., et al. (2024). Tandem catalysis enables chlorine-containing waste as chlorination reagents. Nature Chemistry.
  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • U.S. Occupational Safety and Health Administration. (2026, February 13). 29 CFR 1910.1200 -- Hazard communication.

Sources

Personal protective equipment for handling 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

Handling 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole requires a safety protocol that goes beyond standard "white powder" procedures. As a halogenated 7-azaindole derivative protected by an ethyl carbamate group, this compound presents a dual-risk profile: bioactivity potential inherent to the kinase-privileged azaindole scaffold and enhanced lipophilicity due to dichloro-substitution, increasing the risk of dermal absorption.

The "Unknown Hazard" Directive: In the absence of comprehensive chronic toxicity data (common for specific drug intermediates), you must apply the Precautionary Principle . Treat this substance as a Potent Sensitizer and Irritant with high skin permeability.

Structural Hazard Analysis
  • 7-Azaindole Core: Nitrogen-dense heterocycle; significantly more acidic and electron-deficient than indole. Potential for hydrogen bond donor/acceptor interactions with biological targets.

  • 5,6-Dichloro Substitution: Increases lipophilicity (LogP), facilitating transport across lipid bilayers (skin/cell membranes).

  • Ethoxycarbonyl Group: A carbamate moiety. While generally stable, hydrolysis can release the free azaindole and ethanol/carbon dioxide.

Personal Protective Equipment (PPE) Matrix

Do not rely on a single PPE standard. Your protection must adapt to the physical state of the compound.

Table 1: State-Dependent PPE Specifications
Protective LayerSolid State (Weighing/Transfer) Solution Phase (Synthesis/Extraction)
Hand Protection Double Nitrile (5 mil min) Outer glove changed immediately upon contamination.Barrier Laminate (Silver Shield) Critical if dissolved in DCM or Chloroform. Standard nitrile degrades in <1 min with halogenated solvents.
Respiratory Fume Hood (Primary) If weighing outside hood: N95/P100 Particulate Respirator.Fume Hood (Mandatory) Sash height <18 inches. No internal recirculation.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders that can migrate around lenses.Face Shield + Goggles Required during pressurized reactions or large-volume transfers (>100mL).
Body Defense Lab Coat (Buttoned, High-Neck) Tyvek sleeves recommended to bridge glove-cuff gap.Chemical-Resistant Apron Required if handling >5g in solution.

Operational Protocols

A. Weighing & Static Control (Solid Phase)

Halogenated heterocycles are often dry, crystalline powders prone to static charge. This causes "fly-away" particles that bypass standard airflow containment.

  • Engineering Control: Utilize an ionizing bar or anti-static gun inside the balance enclosure before dispensing.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially reactive with metals (rare for this specific derivative, but good practice for azides/azaindoles); use PTFE-coated tools.

  • Decontamination: Wipe the balance area with a surfactant (soap/water) before using organic solvents. Organic solvents can spread the static-charged powder rather than capturing it.

B. Solubilization & Reaction (Solution Phase)

Warning: The choice of solvent dictates glove integrity.

  • Scenario A (DMSO/Methanol/DMF): Double Nitrile gloves are acceptable.

  • Scenario B (DCM/Chloroform/DCE): These are common solvents for azaindole chemistry. You must use Silver Shield/Laminate gloves. Chlorinated solvents permeate nitrile in seconds, carrying the this compound directly against your skin.

Visualization: Safety Logic & Spill Response

Diagram 1: PPE Decision Logic

This flowchart illustrates the decision-making process for selecting the correct glove material based on the solvent system, a critical failure point in many labs.

PPE_Decision Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution ActionSolid PPE: Double Nitrile (5mil) + Splash Goggles + Static Control Solid->ActionSolid SolventCheck Identify Solvent Solution->SolventCheck Halogenated Chlorinated Solvents (DCM, DCE, CHCl3) SolventCheck->Halogenated High Risk Polar Polar/Non-Halo (DMSO, MeOH, DMF) SolventCheck->Polar Standard Risk ActionHalo PPE: Laminate/Barrier Gloves (Silver Shield) Nitrile is Permeable! Halogenated->ActionHalo ActionPolar PPE: Double Nitrile Change every 30 mins Polar->ActionPolar

Caption: Logic flow for selecting glove materials. Note the critical divergence for chlorinated solvents.

Diagram 2: Spill Response Workflow

Immediate actions to take in the event of a containment breach.

Spill_Response Identify 1. Evacuate & Assess (Solid vs Liquid) PPE_Up 2. Don Emergency PPE (Resp + Double Gloves) Identify->PPE_Up Contain_Solid Solid: Cover with wet paper towel (Prevent Dust) PPE_Up->Contain_Solid Contain_Liq Liquid: Absorb with Vermiculite/Pads PPE_Up->Contain_Liq Clean 3. Double Bag Waste Label: 'Halogenated' Contain_Solid->Clean Contain_Liq->Clean Decon 4. Soap/Water Wash (No Organic Solvents) Clean->Decon

Caption: Step-by-step spill response emphasizing dust suppression for solids and absorption for liquids.

Disposal & Waste Management

Regulatory Classification: Due to the dichloro-substitution, this compound and its solutions must be treated as Halogenated Organic Waste .

  • Segregation: Never mix with non-halogenated solvents (e.g., acetone washings) if your facility separates these streams to reduce incineration costs.

  • Labeling:

    • Chemical Name: this compound.

    • Hazard Checkboxes: Toxic, Irritant.[1]

    • Solvent Constituents: List all solvents used (e.g., "Contains Dichloromethane 90%").

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential slow corrosion or metal-catalyzed decomposition over long storage periods.

  • Quenching (If Reactive): If the material was used in a reaction with strong bases, ensure the mixture is neutralized to pH 7 before bottling for disposal to prevent pressurization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem Compound Summary: 7-Azaindole Derivatives. (General toxicity and physical property data for the scaffold). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

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5,6-Dichloro-1-ethoxycarbonyl-7-azaindole
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